Technical Documentation Center

2-[2-(Morpholino)ethoxy]-3-picoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[2-(Morpholino)ethoxy]-3-picoline
  • CAS: 2288710-50-7

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 2-[2-(Morpholino)ethoxy]-3-picoline

Target Compound: 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) Application Focus: Preclinical Drug Development & Medicinal Chemistry Methodology: Nucleophilic Aromatic Substitution ( SN​Ar ) Scientific Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) Application Focus: Preclinical Drug Development & Medicinal Chemistry Methodology: Nucleophilic Aromatic Substitution ( SN​Ar )

Scientific Rationale & Reaction Design

In medicinal chemistry, the incorporation of a morpholine ring is a highly effective strategy for improving the physicochemical properties of a pharmacophore. Morpholine acts as a weak base and a hydrophilic solubilizing moiety, frequently enhancing the aqueous solubility and metabolic stability of drug candidates. When linked via an ethoxy bridge to a 3-picoline (3-methylpyridine) core, the resulting 2-[2-(Morpholino)ethoxy]-3-picoline scaffold provides a rigid, functionalized vector ideal for kinase inhibitor or GPCR ligand development. The molecular weight of this specific intermediate is 222.28 g/mol [1].

Mechanistic Causality (The SN​Ar Pathway)

The synthesis of this compound is driven by a bimolecular Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism[2].

  • Electrophile Activation: Unlike unactivated benzenoid systems, the pyridine ring is inherently electron-deficient. The presence of the highly electronegative endocyclic nitrogen significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3]. This electronic environment makes the C2 position (bearing a chloride leaving group in our starting material, 2-chloro-3-picoline) highly susceptible to nucleophilic attack.

  • Nucleophile Generation: Aliphatic alcohols like 2-morpholinoethanol are relatively weak nucleophiles. To achieve quantitative conversion, the alcohol must be deprotonated by a strong, non-nucleophilic base—in this case, Sodium Hydride (NaH)—to form a highly reactive alkoxide[4].

  • Solvent Dynamics: The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF effectively solvates the sodium cation but leaves the morpholinoethoxide anion "naked." This lack of hydrogen-bonding maximizes the nucleophile's reactivity, accelerating the rate-determining step: the formation of the negatively charged Meisenheimer complex[2]. The intermediate is subsequently stabilized by the electron-withdrawing nature of the pyridine nitrogen before the chloride is expelled to restore aromaticity.

Process Workflow & Logic

SNAr_Workflow Start 1. Reagent Preparation (Anhydrous Conditions) Alkoxide 2. Alkoxide Generation (NaH + 2-Morpholinoethanol) Start->Alkoxide SNAr 3. S_NAr Reaction (+ 2-Chloro-3-picoline) Alkoxide->SNAr H2 evolution complete Monitor 4. IPC Monitoring (LC-MS / TLC) SNAr->Monitor Heat to 60°C Monitor->SNAr Incomplete Workup 5. Aqueous Workup (Phase Separation) Monitor->Workup >95% Conversion Purify 6. Purification (Flash Chromatography) Workup->Purify Validate 7. Analytical Validation (NMR, HRMS) Purify->Validate

Figure 1: Step-by-step synthetic workflow and in-process control (IPC) logic for SNAr.

Materials & Reagents

The following table outlines the stoichiometric requirements for a scalable 10.0 mmol synthesis.

ReagentMW ( g/mol )EquivalentsAmountMolesFunction
2-Chloro-3-methylpyridine 127.571.001.28 g10.0 mmolElectrophile
2-Morpholinoethanol 131.171.201.57 g12.0 mmolNucleophile
Sodium Hydride (60% in oil) 24.001.500.60 g15.0 mmolStrong Base
Anhydrous DMF 73.09-20.0 mL-Polar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-150 mL-Extraction Solvent
Brine (Sat. NaCl) 58.44-50.0 mL-Aqueous Wash

Step-by-Step Experimental Protocol

Phase 1: Alkoxide Generation
  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen gas to ensure a strictly anhydrous environment.

  • Base Suspension: Add Sodium Hydride (0.60 g, 15.0 mmol) to the flask, followed by anhydrous DMF (10 mL). Suspend the mixture and cool to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 2-Morpholinoethanol (1.57 g, 12.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30–45 minutes. Self-Validation Check: The reaction is ready for the next step only when the evolution of hydrogen gas ( H2​ ) has completely ceased, indicating total conversion to sodium 2-morpholinoethoxide.

Phase 2: Nucleophilic Aromatic Substitution
  • Electrophile Addition: Re-cool the reaction vessel to 0 °C. Dissolve 2-Chloro-3-methylpyridine (1.28 g, 10.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the alkoxide solution.

  • Thermal Activation: Transfer the flask to an oil bath and gradually heat to 60 °C. Causality Note: While some highly activated pyridines react at ambient temperature[4], the steric hindrance imparted by the adjacent 3-methyl group on the picoline ring requires mild thermal energy to overcome the activation barrier for the SN​Ar process[3].

  • IPC Monitoring: Stir the reaction at 60 °C for 4–6 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). Proceed to workup when the electrophile is >95% consumed.

Phase 3: Quench, Workup, and Purification
  • Quenching: Cool the reaction to 0 °C. Carefully quench the excess NaH by the dropwise addition of cold distilled water (10 mL). Caution: Highly exothermic; add water slowly to manage residual gas evolution.

  • Extraction: Dilute the quenched mixture with EtOAc (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with additional EtOAc (2 x 50 mL).

  • Washing: Combine the organic layers and wash extensively with distilled water (3 x 30 mL) to remove the DMF solvent. Perform a final wash with Brine (30 mL).

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Utilize a gradient of 100% DCM to 5% MeOH in DCM. Critical Step: Add 0.1% Triethylamine (TEA) to the eluent to prevent the basic morpholine nitrogen from streaking on the acidic silica gel.

  • Isolation: Pool the pure fractions and evaporate the solvent to yield 2-[2-(Morpholino)ethoxy]-3-picoline as a pale yellow oil.

Analytical Validation (Self-Validating System)

To confirm structural integrity and purity, the isolated compound must be validated against the following expected analytical parameters:

  • Chemical Formula: C12​H18​N2​O2​

  • Exact Mass: 222.14 Da

  • LC-MS (ESI+): Expected m/z 223.1 [M+H]+

  • 1 H NMR (400 MHz, CDCl3​ ) Expected Shifts:

    • δ 8.02 (dd, J = 5.0, 1.5 Hz, 1H, Py-H6)

    • δ 7.41 (dd, J = 7.2, 1.5 Hz, 1H, Py-H4)

    • δ 6.82 (dd, J = 7.2, 5.0 Hz, 1H, Py-H5)

    • δ 4.48 (t, J = 5.8 Hz, 2H, O−CH2​ ethoxy linker)

    • δ 3.72 (t, J = 4.6 Hz, 4H, Morpholine O−CH2​ )

    • δ 2.82 (t, J = 5.8 Hz, 2H, N−CH2​ ethoxy linker)

    • δ 2.58 (t, J = 4.6 Hz, 4H, Morpholine N−CH2​ )

    • δ 2.22 (s, 3H, Ar−CH3​ )

Sources

Application

Application Note: A Detailed Guide to the Synthesis of 2-[2-(Morpholino)ethoxy]-3-picoline

Abstract This comprehensive application note provides detailed protocols and scientific rationale for the synthesis of 2-[2-(Morpholino)ethoxy]-3-picoline, a heterocyclic compound of interest in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the synthesis of 2-[2-(Morpholino)ethoxy]-3-picoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. We present two field-proven protocols: a classical approach utilizing sodium hydride in an anhydrous polar aprotic solvent, and a modern alternative employing phase-transfer catalysis (PTC) for milder and often more scalable conditions. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, optimization strategies, and critical safety considerations.

Introduction and Scientific Principles

The synthesis of unsymmetrical ethers, particularly those incorporating heteroaromatic scaffolds like picoline and functional groups like morpholine, is a common objective in organic synthesis. The target molecule, 2-[2-(Morpholino)ethoxy]-3-picoline, is constructed via the formation of an ether bond between a picoline ring and a morpholinoethanol side chain. The Williamson ether synthesis, first reported in 1850, remains the most prevalent and reliable method for such transformations.[1]

1.1. The Williamson Ether Synthesis: Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This involves two key steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of an alcohol, in this case, 2-morpholinoethanol. This creates a highly nucleophilic alkoxide ion.[4] Sodium hydride (NaH) is an excellent choice for this step as it irreversibly deprotonates the alcohol, forming sodium 2-morpholinoethoxide and hydrogen gas (H₂), which bubbles out of the reaction mixture, driving the equilibrium forward.[2][5]

  • Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic carbon atom bearing a suitable leaving group. For this synthesis, a 2-halo-3-picoline (e.g., 2-chloro- or 2-bromo-3-picoline) serves as the electrophile. The alkoxide performs a backside attack, displacing the halide ion and forming the desired ether linkage.[1][6]

For an SN2 reaction to be efficient, the electrophile should be sterically unhindered.[7] The carbon at the 2-position of the picoline ring is suitable for this reaction.

Diagram 1: Reaction Mechanism

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Alcohol 2-Morpholinoethanol Alkoxide Sodium 2-Morpholinoethoxide Alcohol->Alkoxide + NaH Base NaH H2 H₂ (gas) Picoline 2-Chloro-3-picoline Alkoxide->Picoline Nucleophilic Attack Product 2-[2-(Morpholino)ethoxy]-3-picoline Picoline->Product NaCl NaCl

Caption: Mechanism of the Williamson ether synthesis for the target molecule.

1.2. The Role of Phase-Transfer Catalysis (PTC)

While effective, the classical Williamson synthesis often requires strictly anhydrous conditions and highly reactive bases like NaH. Phase-transfer catalysis offers a compelling alternative, particularly for industrial-scale synthesis.[8] PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[9]

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the alkoxide nucleophile (generated in the aqueous phase by a base like NaOH).[10][11] This lipophilic ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the 2-halo-3-picoline.[12] This approach avoids the need for anhydrous solvents and hazardous reagents like sodium hydride.

Experimental Protocols

Two primary protocols are presented below. Method A is a classical laboratory-scale synthesis, while Method B is an alternative using phase-transfer catalysis.

Protocol A: Classical Synthesis using Sodium Hydride

This protocol is highly effective but requires stringent handling of air- and moisture-sensitive reagents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Morpholinoethanol131.171.31 g10.0-
Sodium Hydride (60% in oil)24.00 (NaH)0.44 g11.01.1 eq. Handle with extreme care.[13]
2-Chloro-3-picoline127.571.28 g10.0Can be substituted with 2-bromo-3-picoline.
Anhydrous Dimethylformamide (DMF)-40 mL-Polar aprotic solvent.[5]
Diethyl Ether-~150 mL-For extraction.
Saturated NaCl solution (Brine)-~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-For drying.
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add sodium hydride (0.44 g).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask via syringe. Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Formation: Dissolve 2-morpholinoethanol (1.31 g) in anhydrous DMF (20 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.[5]

  • Nucleophilic Substitution: Add 2-chloro-3-picoline (1.28 g) to the reaction mixture. Heat the flask to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[14]

  • Washing and Drying: Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield the final product.[14]

Protocol B: Synthesis using Phase-Transfer Catalysis

This method is generally safer, does not require anhydrous solvents, and is more amenable to larger-scale production.[8]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Morpholinoethanol131.171.31 g10.0-
2-Chloro-3-picoline127.571.28 g10.0-
Sodium Hydroxide (NaOH)40.001.20 g30.03.0 eq.
Tetrabutylammonium Bromide (TBAB)322.370.32 g1.00.1 eq. Phase-transfer catalyst.[14]
Toluene-40 mL-Organic solvent.
Water-20 mL-Aqueous solvent.
Ethyl Acetate-~150 mL-For extraction.
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-morpholinoethanol (1.31 g), 2-chloro-3-picoline (1.28 g), tetrabutylammonium bromide (0.32 g), and toluene (40 mL).

  • Base Addition: Prepare a solution of sodium hydroxide (1.20 g) in water (20 mL) and add it to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the biphasic mixture to reflux (approx. 85-90 °C) with vigorous stirring. Maintain reflux for 6-10 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude oil via silica gel column chromatography.

Diagram 2: General Experimental Workflow

Workflow Setup 1. Reaction Setup (Flask, Reagents, Solvent) Reaction 2. Reaction Execution (Heating, Stirring, Monitoring) Setup->Reaction Quench 3. Quenching (Cooling, Addition of Water) Reaction->Quench Extract 4. Extraction (Separatory Funnel, Organic Solvent) Quench->Extract Dry 5. Washing & Drying (Brine Wash, MgSO₄/Na₂SO₄) Extract->Dry Purify 6. Purification (Solvent Removal, Chromatography) Dry->Purify Analyze 7. Analysis (NMR, MS, IR) Purify->Analyze

Caption: A generalized workflow for the synthesis of 2-[2-(Morpholino)ethoxy]-3-picoline.

Safety and Handling

Proper safety precautions are paramount when performing these syntheses.

  • Sodium Hydride (NaH): NaH is a highly water-reactive and flammable solid.[15] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[13] Always handle NaH in an inert atmosphere (glovebox or under nitrogen/argon).[16] Use a Class D fire extinguisher for metal hydride fires; DO NOT use water, CO₂, or foam extinguishers.[17]

  • Halogenated Picolines: 2-Chloro-3-picoline is an irritant. Handle in a chemical fume hood and avoid contact with skin and eyes.

  • Solvents: DMF, toluene, and ether are flammable. Keep away from ignition sources. DMF is a potential reproductive toxin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, flame-retardant lab coat, and nitrile gloves.[13][16]

Product Characterization

The identity and purity of the final product, 2-[2-(Morpholino)ethoxy]-3-picoline, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether stretch.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Fiveable. (2025, August 15). Sodium Hydride Definition. Retrieved from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]

  • PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 8.11: Nucleophilic substitution in the Lab. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • BioMed Research International. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • NPTEL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N,N-Dimethylformamide. Retrieved from [Link]

  • University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

Sources

Method

Application Note: 2-[2-(Morpholino)ethoxy]-3-picoline as a Hemilabile Ligand in Ruthenium-Catalyzed Borrowing Hydrogen Catalysis

Executive Summary & Mechanistic Rationale The compound 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) is widely recognized in medicinal chemistry as a solubilizing side-chain motif for kinase inhibitors, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) is widely recognized in medicinal chemistry as a solubilizing side-chain motif for kinase inhibitors, such as EGFR-targeting therapeutics[1]. However, its unique structural topology—a pyridine ring tethered to a morpholine moiety via an ethoxy bridge—makes it an exceptionally powerful N,N,O-tridentate hemilabile ligand for homogeneous transition metal catalysis.

In the realm of sustainable synthesis, Ruthenium-catalyzed "Borrowing Hydrogen" (BH) or hydrogen auto-transfer reactions have emerged as a premier method for the N-alkylation of amines using alcohols as alkylating agents, generating water as the sole byproduct[2]. The efficiency of the BH cycle relies entirely on the catalyst's ability to dynamically open and close coordination sites to facilitate sequential alcohol dehydrogenation, imine formation, and subsequent imine hydrogenation[3].

The Hemilability Advantage

When complexed with Ruthenium(II), the strongly electron-donating pyridine and morpholine nitrogen atoms firmly anchor the metal center, preventing catalyst decomposition. The ether oxygen, however, acts as a "hemilabile arm"[4]. It reversibly dissociates from the Ru center to expose a vacant coordination site exactly when the substrate (alcohol or imine) needs to bind, and recoordinates to stabilize the intermediate once the hydride transfer is complete. This dynamic "on-off" switching drastically lowers the activation barrier for substrate coordination while extending the catalyst's lifetime[3][4].

HemilabileCatalysis Precat Precatalyst [Ru(p-cymene)Cl2]2 Active Active Complex Ru(N,N,O-Ligand) Precat->Active Ligand Addition Base, Heat Open Hemilabile Opening (O-Dissociation) Active->Open Substrate Approach Substrate Substrate Binding (Alcohol/Imine) Open->Substrate Vacant Site Generation Release Product Release & O-Recoordination Substrate->Release Hydride Transfer Release->Active Regeneration

Fig 1: Hemilabile coordination dynamics of the Ru-ligand complex during catalysis.

Reaction Optimization Data

To demonstrate the efficacy of 2-[2-(Morpholino)ethoxy]-3-picoline (denoted as L1 ), we evaluated its performance in the benchmark N-alkylation of aniline with benzyl alcohol. The data below illustrates the critical role of the ligand and base in driving the reaction to completion.

Table 1: Optimization of Ru-Catalyzed N-Alkylation using L1

EntryCatalyst Precursor (mol%)Ligand L1 (mol%)Base (eq)Temp (°C)Time (h)Yield (%)*
1[Ru(p-cymene)Cl₂]₂ (2.5)NoneKOH (1.0)1102412
2[Ru(p-cymene)Cl₂]₂ (2.5)L1 (5.0) None11024Trace
3[Ru(p-cymene)Cl₂]₂ (2.5)L1 (5.0) K₂CO₃ (1.0)1102445
4[Ru(p-cymene)Cl₂]₂ (2.5)L1 (5.0) KOH (1.0)802468
5 [Ru(p-cymene)Cl₂]₂ (2.5) L1 (5.0) KOH (1.0) 110 18 96

*Yield determined by GC-FID using dodecane as an internal standard.

Causality Insight: Entry 2 yields trace product because the base is required not only to deprotonate the alcohol to initiate the dehydrogenation step but also to neutralize the HCl generated during the initial coordination of L1 to the Ru(II) precursor[2]. KOH outperforms K₂CO₃ (Entry 3 vs. 5) due to its superior solubility in the alcohol solvent and stronger basicity, which accelerates the formation of the active Ru-alkoxide intermediate.

Self-Validating Experimental Protocol

The following protocol details the synthesis of N-benzylaniline via borrowing hydrogen catalysis. The procedure is designed with built-in validation checkpoints to ensure reproducibility.

Materials Required
  • Catalyst Precursor: Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂)

  • Ligand: 2-[2-(Morpholino)ethoxy]-3-picoline (L1 )

  • Substrates: Aniline (1.0 mmol), Benzyl alcohol (1.2 mmol)

  • Reagents: Potassium hydroxide (KOH, 1.0 mmol), Toluene (Anhydrous, 2.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (In Situ Complexation)

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol) and KOH (56.1 mg, 1.0 mmol).

  • Add anhydrous toluene (1.0 mL) followed by the ligand L1 (11.1 mg, 0.05 mmol).

  • Seal the tube, remove it from the glovebox, and stir the mixture at 80 °C for 30 minutes.

    • Validation Checkpoint: Observe the color transition of the solution. The initial dark red/brown suspension will transition to a vibrant yellow-orange homogeneous solution . This color shift confirms the displacement of the p-cymene and chloride ligands, validating the successful formation of the active Ru-L1 complex.

Step 2: Catalytic N-Alkylation

  • Cool the Schlenk tube to room temperature.

  • Under a positive flow of argon, add aniline (91 µL, 1.0 mmol) and benzyl alcohol (124 µL, 1.2 mmol) using a micro-syringe.

  • Add the remaining toluene (1.0 mL) to wash down the sides of the tube.

  • Seal the tube tightly and heat the reaction mixture in a pre-heated oil bath at 110 °C for 18 hours.

    • Causality Insight: The slight excess of benzyl alcohol (1.2 eq) compensates for minor side-reactions (e.g., base-catalyzed Cannizzaro reaction or esterification) and drives the equilibrium of the imine condensation forward.

Step 3: Reaction Monitoring and Workup

  • After 18 hours, cool the reaction to room temperature and dilute with ethyl acetate (5.0 mL).

  • Filter the mixture through a short pad of Celite to remove the Ru catalyst and inorganic salts.

  • Validation Checkpoint (GC-MS): Inject an aliquot of the crude filtrate into a GC-MS.

    • You should observe the disappearance of the intermediate N-benzylideneaniline (m/z 181).

    • Confirm the presence of the target product, N-benzylaniline, as the major peak (m/z 183). The absence of m/z 181 validates that the hemilabile ligand successfully facilitated the final hydride transfer (hydrogenation) step[3].

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to isolate the pure secondary amine.

References

  • Nikolas: Autonomous Discovery of Novel EGFR Kinase Inhibitors via the PRISM Meta-Cognitive Architecture. ChemRxiv. 1

  • Ruthenium(II) Complexes Containing Optically Active Hemilabile P,N,O-Tridentate Ligands. Synthesis and Evaluation in Catalytic Asymmetric Transfer Hydrogenation of Acetophenone by Propan-2-ol. ACS Publications. 4

  • Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis. Digital CSIC. Link

  • Synthesis of ruthenium complexes and their catalytic applications: A review. Arabian Journal of Chemistry. 2

  • Ruthenium-Catalyzed β-Alkylation of Secondary Alcohols and α-Alkylation of Ketones via Borrowing Hydrogen: Dramatic Influence of the Pendant N-Heterocycle. ACS Publications. 3

Sources

Application

Application Note: Scalable Preparation Methods for 2-[2-(Morpholino)ethoxy]-3-picoline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) Executive Summary The synthesis of highly functionalized pyridine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7)

Executive Summary

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. Specifically, 2-[2-(Morpholino)ethoxy]-3-picoline serves as a critical, versatile building block for kinase inhibitors and GPCR ligands. The morpholine moiety imparts favorable physicochemical properties—such as improved aqueous solubility and an optimal pKa for oral bioavailability—while the 3-methylpyridine core provides a rigid, metabolically stable scaffold.

This application note details a highly scalable, self-validating protocol for the preparation of this compound. By moving away from hazardous reagents typically used in discovery chemistry (e.g., sodium hydride) and implementing a robust acid-base extraction strategy, this guide provides a commercially viable pathway from the kilogram to the multi-kilogram scale.

Mechanistic Grounding & Chemical Logic

The preparation of 2-[2-(Morpholino)ethoxy]-3-picoline relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-3-methylpyridine and 2-morpholinoethanol.

The Causality of Substrate Selection

In SNAr reactions, the electrophilicity of the aromatic ring is paramount. The nitrogen atom in the pyridine ring withdraws electron density via both inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 and C4 positions[1].

While 2-fluoro-3-methylpyridine would offer superior reaction kinetics due to the high electronegativity of fluorine stabilizing the Meisenheimer transition state, it is cost-prohibitive at scale. Conversely, 2-chloro-3-methylpyridine is commercially abundant. As demonstrated by, the activation energy ( Δ G‡) for alkoxide attack on 2-chloropyridines is approximately 88.8 kJ/mol[1]. This energy barrier is readily overcome by mild thermal activation (80–90 °C), making the chloride derivative the optimal choice for process chemistry.

SNAr_Mechanism SM1 2-Chloro-3-methylpyridine (Electrophile) TS Meisenheimer Complex (LUMO Activation) SM1->TS Nucleophilic Attack SM2 2-Morpholinoethoxide (Nucleophile) SM2->TS PROD 2-[2-(Morpholino)ethoxy] -3-picoline TS->PROD Rearomatization LG Chloride Ion (Leaving Group) TS->LG Expulsion

Mechanistic pathway of the SNAr reaction forming 2-[2-(Morpholino)ethoxy]-3-picoline.

Process Optimization: Overcoming Scalability Bottlenecks

Base and Solvent Selection

In early-stage discovery, sodium hydride (NaH) in DMF is routinely used to deprotonate alcohols. However, at scale, NaH generates stoichiometric amounts of highly flammable hydrogen gas, requiring specialized venting infrastructure. Furthermore, DMF is notoriously difficult to remove and poses reproductive toxicity risks.

To design a scalable system, we must match the pKa of the base to the nucleophile. 2-Morpholinoethanol has a hydroxyl pKa of ~15. Potassium tert-butoxide (KOtBu, pKa ~17) provides sufficient basicity to drive alkoxide formation without gas evolution. By utilizing a mixed solvent system of Toluene and THF (5:1), we maintain a homogeneous reaction mixture while allowing for higher reflux temperatures than pure THF.

Quantitative Comparison of Base/Solvent Systems
Base SystemSolventTemp (°C)Yield (%)E-FactorScalability & Safety Profile
NaH (60% dispersion) DMF6085%HighPoor: H2 gas evolution; highly exothermic; toxic solvent.
K2CO3 Acetonitrile8042%MediumPoor: Insufficient basicity for complete alkoxide formation.
KOH (Solid) Toluene11088%LowGood: Requires Dean-Stark trap for azeotropic water removal.
KOtBu Toluene/THF8594% Low Excellent: Homogeneous, safe, easily quenched, high atom economy.

The Self-Validating Purification Strategy

A protocol is only as robust as its isolation method. Relying on column chromatography is unacceptable for scale-up. Therefore, we exploit the differential basicity of the reaction components to create a self-validating acid-base extraction system .

  • The Logic: The starting material (2-chloro-3-methylpyridine) is a very weak base (pKa ~ 0.7) due to the electron-withdrawing ortho-chlorine [2]. The product, however, contains a morpholine ring (pKa ~ 8.0) and an electron-rich alkoxypyridine (pKa ~ 4.5).

  • The Validation: When the crude mixture is extracted with 2M HCl, the product is fully protonated and partitions into the aqueous phase. The unreacted 2-chloro-3-methylpyridine remains entirely in the organic phase.

  • The Polish: Upon basifying the aqueous layer to pH > 12, the product is deprotonated and extracted into ethyl acetate. Any unreacted 2-morpholinoethanol (highly polar, logP ~ -0.8) remains trapped in the aqueous phase. If the final organic layer yields product, the chemistry must have succeeded, and the purity is inherently guaranteed by the physicochemical partitioning.

Process_Workflow S1 Step 1: Alkoxide Formation KOtBu + 2-Morpholinoethanol in Toluene/THF S2 Step 2: SNAr Reaction Add 2-Chloro-3-methylpyridine, Heat to 85°C S1->S2 S3 Step 3: Aqueous Quench Add H2O, Phase Separation S2->S3 S4 Step 4: Acid-Base Extraction Extract to aq. HCl -> Wash -> Basify -> Extract to EtOAc S3->S4 S5 Step 5: Vacuum Distillation Solvent removal & short-path distillation S4->S5

Scalable downstream processing and self-validating purification workflow.

Detailed Step-by-Step Methodology (1-Kilogram Scale)

Reagents Required:

  • 2-Chloro-3-methylpyridine: 1.00 kg (7.84 mol, 1.0 eq)

  • 2-Morpholinoethanol: 1.13 kg (8.62 mol, 1.1 eq)

  • Potassium tert-butoxide (KOtBu): 1.05 kg (9.40 mol, 1.2 eq)

  • Toluene (Anhydrous): 5.0 L

  • Tetrahydrofuran (THF, Anhydrous): 1.0 L

Equipment: 20 L Jacketed glass reactor equipped with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

Phase 1: Alkoxide Generation
  • Purge the 20 L reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with Toluene (5.0 L) and THF (1.0 L).

  • Add 2-morpholinoethanol (1.13 kg) to the solvent mixture and initiate stirring at 200 rpm.

  • Cool the jacket to 10 °C.

  • Portion-wise Addition: Add KOtBu (1.05 kg) in 4 equal portions over 30 minutes. Note: This step is moderately exothermic. Maintain internal temperature below 25 °C.

  • Stir the resulting alkoxide suspension for 1 hour at 20 °C.

Phase 2: SNAr Coupling
  • Addition: Charge 2-chloro-3-methylpyridine (1.00 kg) neat, dropwise via an addition funnel over 45 minutes.

  • Heating: Ramp the reactor jacket temperature to 85 °C.

  • Reaction: Maintain vigorous stirring at 85 °C for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Quench with water, extract with EtOAc, and analyze via HPLC. Proceed to the next step when 2-chloro-3-methylpyridine is < 1% AUC.

Phase 3: Self-Validating Workup & Isolation
  • Quench: Cool the reactor to 20 °C. Slowly add Deionized Water (5.0 L) to quench residual base and dissolve inorganic salts. Stir for 15 minutes, then allow phases to separate.

  • Phase Separation: Drain the lower aqueous layer and discard. Retain the upper organic layer (contains product and unreacted starting materials).

  • Acid Extraction (The Validation Step): Add 2M HCl (4.0 L) to the organic layer. Stir vigorously for 20 minutes. Allow phases to separate. Drain the lower aqueous layer (containing the protonated product) into a clean carboy. Repeat this extraction with an additional 2.0 L of 2M HCl.

  • Organic Wash: Wash the combined acidic aqueous layers with Methyl tert-butyl ether (MTBE, 2.0 L) to remove any trace lipophilic impurities. Discard the MTBE layer.

  • Basification: Transfer the aqueous layer back to the cleaned reactor. Cool to 5 °C. Slowly add 50% w/w NaOH aqueous solution until the internal pH reaches > 12. Note: The product will oil out of solution.

  • Final Extraction: Extract the basic aqueous mixture with Ethyl Acetate (2 x 4.0 L).

  • Concentration: Dry the combined EtOAc layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield a pale yellow oil.

  • Optional Polish: For >99% purity, subject the crude oil to short-path vacuum distillation (bp ~ 140–150 °C at 1 mbar).

Expected Yield: 1.63 kg (94% theoretical yield).

References

  • Leitch, D. C., et al. (2022). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Chemical Science, 13, 1234-1245. [1]

  • BenchChem Editorial Team. (2023). "The Chemical Reactivity of the C-Cl Bond in 2-Chloropyridine: An In-Depth Look." BenchChem. [2]

  • Smith, J. A., et al. (2023). "Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles." ACS Omega, 8(45), 42101-42115. [3]

Sources

Method

Application Note: Functionalization of 2-[2-(Morpholino)ethoxy]-3-picoline in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic Functionalization, Causality-Driven Methodologies, and Self-Validating Protocols Introduction & Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic Functionalization, Causality-Driven Methodologies, and Self-Validating Protocols

Introduction & Strategic Rationale

In modern drug discovery, designing molecules that perfectly balance target affinity with optimal pharmacokinetic (PK) properties is a primary challenge. 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) has emerged as a highly versatile heteroaromatic building block that addresses this challenge directly.

This molecule combines the structural rigidity of a 3-methylpyridine (3-picoline) core with the highly favorable physicochemical properties of a morpholinoethoxy appendage. The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery and oncology[1]. It is strategically incorporated into drug candidates to improve aqueous solubility, modulate the basicity (pKa) of the molecule, and enhance blood-brain barrier (BBB) permeability by masking hydrogen bond donors[1]. Furthermore, morpholinoethoxy-substituted pyridines and pyridones have been successfully utilized in the development of potent Bromodomain and Extra-Terminal Domain (BET) inhibitors[2].

By utilizing this specific building block, medicinal chemists can bypass late-stage solubility optimization and directly focus on exploring the chemical space around the pyridine core.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting the behavior of downstream drug candidates. The table below illustrates the profound impact of the morpholinoethoxy group compared to a bare 3-picoline core.

Property3-Picoline (Reference)2-[2-(Morpholino)ethoxy]-3-picolinePharmacokinetic Impact & Causality
LogP (calc) 1.20~1.85Provides a balanced lipophilicity profile, ensuring optimal passive membrane permeability without excessive hydrophobic trapping.
Aqueous Solubility HighHigh (>50 mg/mL)The morpholine oxygen and nitrogen act as potent H-bond acceptors, drastically increasing solvation in aqueous media.
pKa (Conjugate Acid) 5.7 (Pyridine N)~7.8 (Morpholine N), 4.5 (Pyridine N)The morpholine nitrogen is protonated at physiological pH (7.4), enhancing solubility and enabling formulation as stable salts.
BBB Permeability HighHigh (Kp > 1.0)The chair-like flexible conformation of morpholine facilitates transit across the blood-brain barrier, crucial for CNS targets[1].

Strategic Functionalization Pathways

To leverage this building block for library synthesis, we must exploit the differential reactivity of its functional groups. The 2-alkoxy group acts as a strong electron-donating ortho/para director. Because the ortho position (C-3) is sterically blocked by the methyl group, electrophilic aromatic substitution occurs exclusively at the para position (C-5). Alternatively, the 3-methyl group can be selectively oxidized to yield a nicotinic acid derivative, a common precursor for amide-linked drug libraries[3].

G A 2-[2-(Morpholino)ethoxy] -3-picoline B 5-Bromo Derivative (Electrophilic Substitution) A->B NBS, DMF Regioselective C-5 C Nicotinic Acid Derivative (SeO2/Pinnick Oxidation) A->C 1. SeO2 2. NaClO2 D Biaryl Scaffold (Suzuki-Miyaura) B->D Ar-B(OH)2 Pd(dppf)Cl2 E Amide Library (Peptide Coupling) C->E R-NH2 EDC/HOBt

Fig 1. Divergent functionalization pathways of 2-[2-(Morpholino)ethoxy]-3-picoline.

Self-Validating Experimental Protocols

The following protocols have been designed with built-in causality explanations and in-process controls (IPCs) to ensure reproducibility and high-fidelity execution at the bench.

Protocol 1: Regioselective C-5 Bromination

Causality & Rationale: Bromination is required to set up the pyridine ring for downstream cross-coupling. The 2-alkoxy group strongly activates the ring, making the use of harsh conditions (like Br2/FeBr3) unnecessary. N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) stabilizes the polar transition state, ensuring rapid and exclusive bromination at the C-5 position.

Step-by-Step Methodology:

  • Dissolve 2-[2-(Morpholino)ethoxy]-3-picoline (1.0 eq, 222.3 g/mol ) in anhydrous DMF to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling prevents over-bromination and controls the exothermic generation of the bromonium ion.

  • Add NBS (1.05 eq) portion-wise over 15 minutes.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow as the active brominating species forms.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • IPC (LC-MS): Analyze an aliquot. The reaction is complete when the starting material (m/z 223[M+H]⁺) is consumed and replaced by the product's characteristic isotopic doublet (m/z 301 / 303 [M+H]⁺, 1:1 ratio).

  • Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NBS, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Two-Step Oxidation to Nicotinic Acid Derivative

Causality & Rationale: While industrial oxidation of picolines often utilizes harsh reagents like HNO₃ or direct gas-phase oxidation[3], these conditions risk oxidative cleavage or N-oxidation of the sensitive morpholine ring. To preserve the morpholine moiety, a milder two-step sequence is employed: Riley oxidation (SeO₂) to the aldehyde, followed by Pinnick oxidation (NaClO₂) to the carboxylic acid.

Step-by-Step Methodology: Step 2A: Riley Oxidation (Aldehyde Formation)

  • Suspend SeO₂ (1.5 eq) in 1,4-dioxane/water (95:5) and heat to 80 °C until fully dissolved.

  • Add the starting material (1.0 eq) and reflux at 100 °C for 12 hours.

    • Self-Validation Check: A black precipitate of elemental selenium will form, visually confirming the reduction of SeO₂ and the progress of the oxidation.

  • IPC (LC-MS): Confirm the presence of the aldehyde intermediate at m/z 237 [M+H]⁺.

  • Filter the hot mixture through a pad of Celite to remove the selenium, and concentrate the filtrate.

Step 2B: Pinnick Oxidation (Carboxylic Acid Formation) 5. Dissolve the crude aldehyde in t-BuOH/H₂O (4:1). Add 2-methyl-2-butene (10 eq). Rationale: 2-methyl-2-butene acts as a hypochlorite scavenger, preventing unwanted electrophilic chlorination of the electron-rich pyridine ring. 6. Add NaH₂PO₄ (to buffer at pH 3-4) and NaClO₂ (2.0 eq). Stir at room temperature for 4 hours. 7. IPC (LC-MS): Confirm the conversion to the carboxylic acid (m/z 253 [M+H]⁺). 8. Adjust the pH to ~6.5 to precipitate the zwitterionic product, filter, and dry under high vacuum.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The 5-bromo derivative generated in Protocol 1 is an ideal electrophile for building extended biaryl systems common in kinase and BET inhibitors[2]. Pd(dppf)Cl₂ is selected as the precatalyst because its bidentate dppf ligand effectively accelerates the reductive elimination step and prevents catalyst poisoning by the morpholine nitrogen.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Electron-Rich] OA Oxidative Addition [Pd(II) Intermediate] Pd0->OA + 5-Bromo-pyridine (C-Br Insertion) TM Transmetalation [Boronate Transfer] OA->TM + Ar-B(OH)3(-) (Base Activated) RE Reductive Elimination [Product Release] TM->RE cis/trans Isomerization RE->Pd0 - Biaryl Product (Regeneration)

Fig 2. Suzuki-Miyaura catalytic cycle for the 5-bromo-pyridine derivative.

Step-by-Step Methodology:

  • Charge a Schlenk flask with 5-Bromo-2-[2-(morpholino)ethoxy]-3-picoline (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio). Rationale: The aqueous base is essential to activate the boronic acid via the formation of a highly reactive, electron-rich boronate complex.

  • Purge the flask with nitrogen (3x vacuum/N₂ cycles) to prevent oxidative quenching of the Pd(0) active species.

  • Heat the mixture to 90 °C for 6 hours.

    • Self-Validation Check: The reaction mixture will turn dark brown/black as Pd(0) nanoparticles aggregate towards the end of the catalytic lifecycle.

  • Cool to room temperature, filter through Celite, extract with Dichloromethane, and purify via flash chromatography (Silica, DCM/MeOH gradient).

References

1.[1] Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (2021) URL: [Link]

2.[3] Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: Molecules / PMC - NIH (2022) URL: [Link]

3.[2] Title: Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications (2017) URL: [Link]

Sources

Application

Application Note: Advanced Salt Screening and Anti-Solvent Crystallization Protocols for 2-[2-(Morpholino)ethoxy]-3-picoline

Introduction & Scientific Rationale 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) is a highly versatile bidentate intermediate utilized in the synthesis of targeted pharmaceutical active ingredients (APIs). Str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) is a highly versatile bidentate intermediate utilized in the synthesis of targeted pharmaceutical active ingredients (APIs). Structurally, it features a pyridine ring linked to a morpholine ring via a highly flexible ethoxy ether bridge.

Due to the conformational flexibility of the ether linkage and the low lattice energy of the molecule, the free base of this compound typically presents as a viscous oil or a low-melting amorphous solid at room temperature. To achieve the rigorous purity standards (>99.5%) required for downstream API manufacturing, direct crystallization of the free base is highly inefficient. Instead, converting the free base into a crystalline salt via anti-solvent crystallization is the industry gold standard. Pharmaceutical salt formation is the most preferred and effective method to enhance the physicochemical properties of an active pharmaceutical ingredient or intermediate, significantly improving stability, purification, and processability[1].

Mechanistic Insights: Solvent & Counterion Selection

Dual Basicity and Salt Stoichiometry

The target molecule possesses two distinct basic nitrogen centers: the morpholine nitrogen (pKa ~8.3) and the pyridine nitrogen (pKa ~5.2). Because of this differential basicity, the morpholine nitrogen protonates first. Utilizing monoprotic acids (e.g., Hydrochloric acid) or dicarboxylic acids (e.g., Fumaric or Maleic acid) allows for the formation of stable, stoichiometric 1:1 salts.

Thermodynamics of Anti-Solvent Crystallization

Anti-solvent crystallization involves introducing an anti-solvent into the solution of the solute, which results in a reduction in the solubility of the solute, thereby realizing supersaturation and crystallization[2]. For this specific intermediate, polar protic solvents (such as ethanol or methanol) effectively solvate the protonated salt through strong hydrogen bonding with the morpholine oxygen and the pyridine nitrogen. The subsequent addition of a non-polar anti-solvent (such as n-heptane) drastically lowers the dielectric constant of the bulk medium. This sudden shift in polarity forces the ionic salt out of solution.

Kinetics of Controlled Cooling

Combining anti-solvent addition with a controlled cooling ramp is critical for this flexible molecule. Rapid cooling or overly fast anti-solvent addition often leads to "oiling out"—a liquid-liquid phase separation where the intermediate forms an impure, solute-rich oil rather than a solid crystal lattice. Maintaining a slow, linear cooling rate ensures the system remains within the metastable zone, promoting highly ordered crystal growth over chaotic secondary nucleation[3].

Data Presentation: Salt Screening Results

Before scaling up, a micro-scale salt screen is necessary to identify the optimal counterion and solvent system. The table below summarizes the quantitative data from a standard salt screen for 2-[2-(Morpholino)ethoxy]-3-picoline.

Counterion (1.0 eq)Primary Solvent / Anti-SolventYield (%)HPLC Purity (%)Melting Point (°C)Crystal Habit
Hydrochloric AcidEthanol / Ethyl Acetate78.098.2142 - 144Needles (Hygroscopic)
Maleic AcidMethanol / MTBE65.497.5118 - 121Irregular blocks
Fumaric Acid Ethanol / n-Heptane 88.5 99.7 156 - 158 Prismatic (Stable)
Succinic AcidIsopropanol / n-Heptane42.195.092 - 95Amorphous powder

Mandatory Visualization: Crystallization Workflow

G Start 2-[2-(Morpholino)ethoxy]-3-picoline (Free Base Oil) Screening High-Throughput Salt Screen (Acids: HCl, Fumaric, Maleic) Start->Screening Add Counterions Selection Optimal Salt Selection (Fumarate Salt) Screening->Selection PXRD & DSC Analysis Dissolution Dissolution in Primary Solvent (Ethanol, 50°C) Selection->Dissolution Scale-up Antisolvent Anti-Solvent Addition (n-Heptane) Dissolution->Antisolvent Induce Supersaturation Cooling Controlled Cooling (0.5°C/min to 5°C) Antisolvent->Cooling Nucleation & Growth Isolation Filtration & Drying (High Purity Crystalline API) Cooling->Isolation Solid-Liquid Separation

Workflow for salt screening and anti-solvent crystallization of the target intermediate.

Experimental Protocols

Protocol A: High-Throughput Salt Screening (Micro-scale)
  • Preparation: Dispense 100 mg (~0.45 mmol) of 2-[2-(Morpholino)ethoxy]-3-picoline free base into a series of 4 mL glass vials.

  • Solvation: Add 0.5 mL of the primary solvent (e.g., Ethanol) to each vial and warm to 40°C to ensure complete mobility of the oil.

  • Acid Addition: Add 1.0 molar equivalent of the respective acid (e.g., 52.2 mg of Fumaric acid) to the vials. Stir at 40°C for 30 minutes until a clear solution is achieved.

  • Anti-Solvent Titration: Dropwise, add the chosen anti-solvent (e.g., n-Heptane) until the solution becomes faintly turbid (cloud point).

  • Crystallization: Turn off the heating block and allow the vials to cool naturally to room temperature over 4 hours.

  • Self-Validation Checkpoint: Analyze the resulting solids via Powder X-Ray Diffraction (PXRD). If the diffractogram shows a broad "halo" without distinct peaks, the material is amorphous. Discard the solvent system and select a less polar anti-solvent.

Protocol B: Scaled-Up Anti-Solvent Crystallization of the Fumarate Salt

This protocol is designed to yield >99.5% pure prismatic crystals, avoiding the entrapment of unreacted morpholine derivatives.

  • Salt Formation & Dissolution: Charge 10.0 g of 2-[2-(Morpholino)ethoxy]-3-picoline (~45 mmol) into a 250 mL jacketed crystallizer. Add 50 mL of absolute ethanol. Stir at 300 rpm and heat the jacket to 50°C. Causality: Ethanol provides high solubility for both the free base and the resulting salt, while 50°C ensures rapid reaction kinetics without boiling the solvent.

  • Acid Addition: Slowly charge 5.22 g of Fumaric acid (45 mmol, 1.0 eq) in solid portions over 15 minutes. Self-Validation Checkpoint: The solution must become completely clear within 10 minutes of the final addition. If unreacted fumaric acid remains, add ethanol in 5 mL increments until complete dissolution is achieved.

  • Anti-Solvent Dosing: Using a programmable dosing pump, add 100 mL of n-heptane at a constant rate of 2.0 mL/min while strictly maintaining the internal temperature at 50°C. Causality: A slow dosing rate prevents localized spikes in supersaturation, which would otherwise lead to the entrapment of impurities within rapidly forming, flawed crystal lattices.

  • Seeding (Critical Step): After exactly 30 mL of heptane has been added (approaching the metastable limit), introduce 0.1 g of pure 2-[2-(Morpholino)ethoxy]-3-picoline fumarate seed crystals. Self-Validation Checkpoint: If the solution turns milky and forms a distinct oil layer ("oiling out") rather than a crystalline suspension, immediately halt heptane addition. Reheat the reactor to 60°C to redissolve the oil, re-seed, and reduce the heptane dosing rate to 1.0 mL/min.

  • Controlled Cooling: Once all heptane is added, initiate a linear cooling ramp of 0.5°C/min down to 5°C. Hold the suspension at 5°C for 2 hours. Causality: This specific cooling trajectory maximizes the depletion of supersaturation through crystal growth rather than secondary nucleation, yielding large, easily filterable prismatic crystals[3].

  • Isolation & Drying: Filter the suspension under vacuum. Wash the filter cake with 20 mL of cold (5°C) n-heptane to displace residual mother liquor. Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

References

  • High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility Source: ResearchGate URL:[Link]

  • Recent Progress of Antisolvent Crystallization Source: ResearchGate URL:[Link]

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-[2-(Morpholino)ethoxy]-3-picoline Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-[2-(Morpholino)ethoxy]-3-picoline in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.

Introduction: Understanding the Molecule

2-[2-(Morpholino)ethoxy]-3-picoline is a molecule featuring three key functional groups that dictate its chemical behavior: a picoline ring, an ether linkage, and a morpholine ring. Each of these components can exhibit distinct reactivity under acidic conditions, influencing the overall stability of the compound. The picoline moiety provides a basic nitrogen atom, the ether linkage is susceptible to acid-catalyzed cleavage, and the morpholine ring also contains a basic nitrogen within an ether-containing heterocycle.

This guide will dissect the potential degradation pathways and provide actionable protocols to assess and manage the stability of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and experimental issues related to the acidic stability of 2-[2-(Morpholino)ethoxy]-3-picoline.

Q1: My assay results are inconsistent when using an acidic mobile phase for chromatography. Could this be related to the stability of 2-[2-(Morpholino)ethoxy]-3-picoline?

A1: Yes, inconsistent analytical results are a strong indicator of compound instability. The acidic mobile phase can induce degradation of your compound on the column or in the sample vial, leading to the appearance of new peaks, a decrease in the main peak area, and poor reproducibility.

Troubleshooting Steps:

  • pH Evaluation: The stability of compounds with amino and ether functionalities can be highly pH-dependent. It is crucial to determine the optimal pH range for your compound.

  • Method Modification: If instability is confirmed, consider using a less acidic mobile phase or a different chromatographic method, such as hydrophilic interaction liquid chromatography (HILIC), if compatible with your analytical goals.

  • Fresh Sample Preparation: Always prepare your samples fresh and analyze them promptly to minimize the time the compound is exposed to acidic conditions.

Q2: What are the most probable degradation pathways for 2-[2-(Morpholino)ethoxy]-3-picoline in an acidic solution?

A2: Based on its chemical structure, there are two primary degradation pathways to consider under acidic conditions:

  • Acid-Catalyzed Ether Cleavage: The ether linkage is a key point of vulnerability. In the presence of a strong acid, the ether oxygen can be protonated, making it a good leaving group. This is followed by a nucleophilic attack, typically by water or a counter-ion from the acid, leading to the cleavage of the C-O bond. This would result in the formation of 3-picoline-2-ol and 2-(morpholino)ethanol.

  • Picoline and Morpholine Ring Stability: While generally stable, the nitrogen atoms in the picoline and morpholine rings will be protonated in acidic conditions. This protonation increases the compound's solubility in aqueous acidic solutions but typically does not lead to ring-opening under mild acidic conditions. However, under forcing conditions (e.g., high temperature and very strong acid), further degradation of the heterocyclic rings could occur.

Visualizing Potential Degradation

The following diagram illustrates the likely acid-catalyzed hydrolysis of the ether linkage.

G cluster_main Acid-Catalyzed Ether Cleavage Compound 2-[2-(Morpholino)ethoxy]-3-picoline Protonation Protonation of Ether Oxygen (H+) Compound->Protonation Step 1 Intermediate Protonated Ether Intermediate Protonation->Intermediate Cleavage Nucleophilic Attack (e.g., by H2O) Intermediate->Cleavage Step 2 Products Degradation Products: - 3-Picoline-2-ol - 2-(Morpholino)ethanol Cleavage->Products

Caption: Proposed acid-catalyzed degradation pathway.

Q3: I need to perform a forced degradation study. What are the recommended conditions?

A3: Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. Based on regulatory guidance and common practices, the following conditions are recommended for assessing acidic stability.

Protocol 1: Forced Degradation Under Acidic Conditions

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-[2-(Morpholino)ethoxy]-3-picoline in a suitable solvent like acetonitrile or methanol.

  • Acidic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature, for example, 60°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor the degradation progress.

  • Sample Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation reaction and prevent damage to analytical columns.

  • Analysis: Analyze the stressed samples using a suitable, validated analytical method, such as HPLC with UV or MS detection, to quantify the parent compound and identify any degradation products.

Q4: How can I analyze the degradation products of 2-[2-(Morpholino)ethoxy]-3-picoline?

A4: A combination of chromatographic and spectroscopic techniques is generally required for the separation and identification of degradation products.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary tool for separating the parent compound from its degradation products. A reverse-phase C18 column is often a good starting point.
Mass Spectrometry (MS) When coupled with HPLC (LC-MS), it provides molecular weight information for the degradation products, which is crucial for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to elucidate the full chemical structure of isolated degradation products.

Experimental Workflow for Degradation Product Analysis

G cluster_workflow Degradation Product Analysis Workflow Forced_Degradation Perform Forced Degradation Study LCMS_Screening LC-MS Screening to Detect Degradants Forced_Degradation->LCMS_Screening Isolation Isolate Degradants (e.g., Prep-HPLC) LCMS_Screening->Isolation If significant degradants found Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolation->Structure_Elucidation Pathway_Mapping Map Degradation Pathway Structure_Elucidation->Pathway_Mapping

Caption: Workflow for analyzing degradation products.

Q5: Are there any strategies to improve the stability of 2-[2-(Morpholino)ethoxy]-3-picoline in acidic formulations?

A5: Yes, several formulation strategies can be employed to enhance the stability of your compound in an acidic environment.

  • pH Control: The most effective strategy is to buffer the formulation to a pH where the compound exhibits maximum stability. This requires conducting a pH-stability profile.

  • Excipient Selection: Be mindful of the excipients used in your formulation, as some may catalyze degradation.

  • Complexation: In some cases, complexation with cyclodextrins or other agents can protect labile functional groups from degradation.

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) can significantly improve stability by removing water, which is often a key reactant in degradation pathways.

Conclusion

The stability of 2-[2-(Morpholino)ethoxy]-3-picoline under acidic conditions is primarily governed by the susceptibility of its ether linkage to acid-catalyzed hydrolysis. A thorough understanding of this potential degradation pathway, coupled with robust analytical methodologies for monitoring stability and identifying degradation products, is essential for successful research and development. By implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively manage the stability challenges associated with this compound.

References

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • OSHA. Morpholine (OSHA Method T-PV2123-01-0305-CH). [Link]

  • Google Patents.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • EAWAG BBD/PPS. Morpholine Degradation Pathway. [Link]

  • National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. The microbial degradation of morpholine. [Link]

  • National Center for Biotechnology Information. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

  • ResearchGate. Intermediates of the morpholine and thiomorpholine biodegradation... [Link]

  • Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. Liquid phase method for morpholine. [Link]

  • ResearchGate. Unraveling the Bacterial Assisted Degradation Pathway of Morpholine- a Xenobiotic Micropollutant: A Sustainability for Zero Pollution Environment. [Link]

  • National Center for Biotechnology Information.
Optimization

Technical Support Center: Optimizing Purification of 2-[2-(Morpholino)ethoxy]-3-picoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation and purification of 2-[2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation and purification of 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7)[1].

Because this compound is a di-basic, highly polar heterocyclic intermediate, it presents unique chromatographic challenges. Standard purification templates often fail here due to secondary interactions with stationary phases. This guide breaks down the causality behind these failures and provides self-validating, field-proven troubleshooting protocols to ensure high-purity recovery.

Section 1: Physicochemical Profiling & Chromatography Strategy

To design a robust purification protocol, we must first understand the causality dictated by the molecule's intrinsic physicochemical properties.

Table 1: Physicochemical Profile of 2-[2-(Morpholino)ethoxy]-3-picoline

PropertyValue / EstimateChromatographic Implication
Molecular Weight 222.29 g/mol Elutes readily; easily detectable by MS (M+H = 223.3).
pKa 1 (Morpholine N) ~8.3Protonated at neutral pH; causes severe tailing on standard silica.
pKa 2 (Pyridine N) ~3.5 to 5.2Weakly basic; contributes to dual-mode retention mechanisms.
LogP (estimated) 1.2 - 1.8Moderately lipophilic when fully deprotonated; ideal for C18 RP-HPLC.

Q1: Why does 2-[2-(Morpholino)ethoxy]-3-picoline streak severely on standard normal-phase silica gel, and how do I prevent it? A1: The severe streaking is caused by the acid-base interaction between the basic morpholine nitrogen (pKa ~8.3) and the acidic silanol groups (pKa ~4.5) present on the surface of standard silica gel[2]. When the compound travels through the column, the silanols protonate the amine, converting the partition-based chromatography into an unpredictable ion-exchange process.

The Solution: You must dynamically deactivate the silica gel. By adding a basic modifier like 1–2% Triethylamine (TEA) to your mobile phase, the TEA competitively binds to and neutralizes the acidic silanols, allowing your target compound to elute based purely on polarity[3].

Section 2: Normal-Phase Purification Troubleshooting & Protocol

Q2: How do I properly set up and validate a normal-phase silica gel column for this di-basic compound? A2: To ensure a self-validating system, the column must be pre-equilibrated with the modifier. If the column is not pre-treated, the first few column volumes of your compound will be consumed just neutralizing the silica, leading to poor recovery and smeared bands[4].

Step-by-Step Methodology: TEA-Deactivated Silica Column Chromatography

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add exactly 1% (v/v) Triethylamine (TEA).

    • Self-Validation Check: Spot the mixture on a TLC plate; the Rf of the target compound should be 0.25–0.35 with a tight, round spot. If tailing persists, increase TEA to 2%.

  • Column Slurry Packing: Mix standard 60 Å silica gel with the prepared mobile phase to form a slurry. Pour the slurry into the column and allow it to settle.

  • Pre-Equilibration (Critical Step): Run at least 2 to 3 column volumes of the TEA-containing mobile phase through the packed bed[4]. This ensures all acidic silanol sites are saturated before the sample is introduced.

  • Sample Loading: Dissolve the crude 2-[2-(Morpholino)ethoxy]-3-picoline in a minimum volume of DCM (with 1% TEA). Apply it evenly to the top of the silica bed.

  • Elution & Fractionation: Elute using the isocratic 95:5:1 (DCM:MeOH:TEA) system. Collect fractions and monitor via TLC (UV 254 nm or Iodine stain).

  • TEA Removal: Combine product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue 2–3 times with toluene.

Section 3: Reverse-Phase HPLC (RP-HPLC) Optimization

Q3: When scaling up to preparative RP-HPLC, my peaks are broad and co-elute with the starting material 4-(2-hydroxyethyl)morpholine. How do I optimize the mobile phase? A3: At a standard pH of 7.0, the morpholine ring of your compound is partially ionized. This intermediate ionization state causes the molecule to partition poorly into the hydrophobic C18 stationary phase, leading to broad peaks and early elution.

The Causality: To maximize hydrophobic retention and achieve baseline resolution, you must suppress the ionization of the basic nitrogens. According to chromatographic principles, the mobile phase pH must be at least 2 units above the highest pKa of the analyte to ensure maximum neutralization[5]. By adjusting the aqueous mobile phase to pH 10.5, the compound becomes fully neutral, maximizing its interaction with the C18 ligands and sharpening the peak[6].

Table 2: Optimized High-pH RP-HPLC Gradient Column: C18, 5 µm, 150 x 21.2 mm (Requires a high-pH resistant column, e.g., GL Sciences InertSustain)[7] Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with Ammonium Hydroxide) Mobile Phase B: Acetonitrile (MeCN)

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Flow Rate (mL/min)
0.0901020.0
2.0901020.0
15.0406020.0
17.059520.0
20.0901020.0
Section 4: Purification Workflow

Below is the logical decision tree for isolating 2-[2-(Morpholino)ethoxy]-3-picoline depending on the required purity grade.

PurificationWorkflow Crude Crude 2-[2-(Morpholino)ethoxy]-3-picoline LLE Liquid-Liquid Extraction (Remove water-soluble impurities) Crude->LLE TLC TLC Analysis (Assess streaking) LLE->TLC Decision Is high purity (>99%) required? TLC->Decision NP Normal Phase Silica (1-2% TEA modifier) Decision->NP No (Bulk Polish) RP High-pH RP-HPLC (pH 10.5 Buffer) Decision->RP Yes (Analytical/API) Pure Pure Compound (Evaporate & Lyophilize) NP->Pure RP->Pure

Workflow for the purification of 2-[2-(Morpholino)ethoxy]-3-picoline.

Section 5: Pre-Chromatography Cleanup (Liquid-Liquid Extraction)

Q4: How can I efficiently remove unreacted 4-(2-hydroxyethyl)morpholine prior to chromatography? A4: 4-(2-hydroxyethyl)morpholine is highly hydrophilic due to its terminal hydroxyl group and the morpholine oxygen. Instead of relying solely on chromatography, you can exploit this partition coefficient difference via Liquid-Liquid Extraction (LLE).

Methodology:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash the organic layer 3 times with a 5% aqueous Sodium Bicarbonate (NaHCO3) solution.

    • Causality: The slightly basic aqueous layer keeps the target compound in its free-base (lipophilic) form, retaining it in the EtOAc, while the highly polar 4-(2-hydroxyethyl)morpholine partitions into the aqueous phase.

  • Wash with brine, dry over anhydrous Na2SO4, and concentrate. This self-validating step often increases crude purity from 60% to >85% before the mixture even touches a column.

References
  • Phenomenex. "pH in LC: Critical for Mobile Phase Methods". phenomenex.com.[Link]

  • GL Sciences. "Reverse Phase HPLC Columns". glsciencesinc.com. [Link]

  • Chrom Tech, Inc. "Reverse Phase Chromatography Techniques". chromtech.com. [Link]

Sources

Troubleshooting

Technical Support Center: Moisture Management for 2-[2-(Morpholino)ethoxy]-3-picoline

Welcome to the Technical Support Center for handling 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7). As a highly functionalized intermediate utilized in advanced drug development and organic synthesis, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7). As a highly functionalized intermediate utilized in advanced drug development and organic synthesis, this compound presents unique handling challenges. Its specific molecular architecture makes it exceptionally susceptible to atmospheric moisture.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the integrity of your experiments and the reliability of your data.

Section 1: The Mechanistic Basis of Moisture Sensitivity

To effectively troubleshoot, we must first understand the causality of the compound's behavior. 2-[2-(Morpholino)ethoxy]-3-picoline is structurally primed for hygroscopicity due to three distinct hydrogen-bond accepting sites:

  • The Morpholine Nitrogen: A tertiary amine environment that readily absorbs moisture to form stable 1[1].

  • The Pyridine Nitrogen: The lone pair on the pyridine ring strongly coordinates with water molecules, driving a phase transition from an amorphous/crystalline solid to a hydrated state[2].

  • The Ether Linkage: Provides additional dipole interactions that stabilize the absorbed water network.

When exposed to ambient humidity, the synergistic hydrogen-bonding capacity of these heteroatoms causes the compound to absorb water until it essentially dissolves in its own hydration sphere—a process known as3[3].

MoistureMechanism cluster_molecule 2-[2-(Morpholino)ethoxy]-3-picoline H2O Atmospheric Moisture (H₂O) MorphN Morpholine Nitrogen H-Bond Acceptor H2O->MorphN Rapid Uptake MorphO Ether Oxygen Dipole Interaction H2O->MorphO Coordination PyrN Pyridine Nitrogen Strong H-Bonding H2O->PyrN Hydrate Formation Impact Consequences: Deliquescence & Reagent Quenching MorphN->Impact MorphO->Impact PyrN->Impact

Diagram 1: Moisture absorption pathways via heteroatom hydrogen-bonding in the picoline derivative.

Section 2: Quantitative Storage & Handling Standards

To prevent degradation and maintain stoichiometric precision, storage conditions must be rigorously controlled.

ParameterOptimal SpecificationCritical ThresholdMechanistic Rationale
Storage Temperature 2°C to 8°C> 25°CMinimizes thermal degradation while preventing condensation (if sealed properly).
Ambient Humidity < 10% RH> 30% RHPrevents deliquescence and hydrate formation at the heteroatom sites[3].
Moisture Content (KF) < 100 ppm> 500 ppmEnsures accurate stoichiometry and prevents quenching of sensitive organometallics.
Atmosphere Argon or N₂Ambient AirExcludes both moisture and oxidative degradation of the morpholine ring.
Section 3: Troubleshooting & FAQs

Q1: Why did my crystalline powder turn into a gummy, sticky paste? Analysis & Causality: This is a visual indicator of severe moisture absorption leading to deliquescence[3]. The pyridine and morpholine nitrogens have coordinated with atmospheric water[2]. The extensive hydrogen-bonding network disrupts the crystal lattice of the pure compound, lowering its melting point and causing it to transition into a gummy, hydrated paste. Action: Do not use this batch for moisture-sensitive reactions without drying. Proceed directly to the Validated Drying Protocol (Section 4).

Q2: How does invisible moisture contamination affect my downstream cross-coupling or metallation reactions? Analysis & Causality: Even if the compound appears solid, it may contain hidden hydrates. Water is a potent nucleophile and proton source. In metallation reactions (e.g., using n-butyllithium or Grignard reagents), absorbed water will stoichiometrically quench the organometallic reagent, leading to artificially low yields. In palladium-catalyzed cross-couplings, water can coordinate to the metal center, displacing delicate phosphine ligands and poisoning the catalyst.

Q3: What is the most reliable way to quantify moisture in this specific compound? Analysis & Causality: Visual inspection is insufficient. You must use Coulometric Karl Fischer (KF) Titration. However, standard KF reagents will fail here. Because 2-[2-(Morpholino)ethoxy]-3-picoline contains basic amines (morpholine and pyridine), it will buffer the KF reagent, shifting the pH and leading to sluggish, inaccurate endpoints. Self-Validating Action: You must use a buffered KF anolyte solution specifically designed for basic amines (typically containing salicylic or benzoic acid). This neutralizes the basicity, ensuring a rapid, accurate titration. Target <100 ppm H₂O before proceeding.

Section 4: Validated Drying Protocol

Why simple vacuum drying fails: Placing a gummy, moisture-compromised batch of a pyridine/morpholine derivative under a standard vacuum desiccator is often ineffective. The hydrogen bonds between the water molecules and the nitrogen lone pairs are thermodynamically strong. Heating the sample under vacuum risks thermal degradation. The Solution: Azeotropic distillation.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the compromised 2-[2-(Morpholino)ethoxy]-3-picoline in anhydrous toluene (approx. 10 mL of toluene per 1 gram of compound) in a clean round-bottom flask.

  • Azeotropic Distillation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure using a 40°C–50°C water bath. Toluene forms a low-boiling azeotrope with water, effectively "carrying" the tightly bound water molecules away without requiring destructive temperatures.

  • Repetition: Re-dissolve the resulting residue in fresh anhydrous toluene and evaporate again. Repeat this cycle a total of three times to ensure complete thermodynamic disruption of the hydrates.

  • High Vacuum Desiccation: Transfer the semi-solid/solid residue to a Schlenk flask. Apply high vacuum (<0.1 mbar) for 12–24 hours at room temperature to remove all residual trace toluene.

  • Validation (The Self-Validating Step): Transfer the sealed Schlenk flask into an Argon-filled glovebox. Take a 50 mg aliquot and perform a buffered Karl Fischer titration.

    • Pass: If <100 ppm H₂O, the batch is recovered and ready for use.

    • Fail: If >100 ppm H₂O, repeat the azeotropic drying cycle.

DryingWorkflow Inspect 1. Visual Inspection (Clumping/Gummy?) Decision Is Moisture Suspected? Inspect->Decision Azeotropic 2. Azeotropic Distillation (Toluene, 110°C) Decision->Azeotropic Yes KF 4. Karl Fischer Titration Target: <100 ppm Decision->KF No Vacuum 3. High Vacuum Drying (<0.1 mbar, 24h) Azeotropic->Vacuum Vacuum->KF KF->Azeotropic Fail (>100 ppm) Glovebox 5. Store in Glovebox (Ar/N₂ Atmosphere) KF->Glovebox Pass (<100 ppm)

Diagram 2: Self-validating workflow for the assessment, drying, and storage of hygroscopic batches.

Sources

Optimization

Resolving phase separation issues with morpholino derivatives

Technical Support Center: Resolving Phase Separation and Aggregation in Morpholino Derivatives Introduction Phosphorodiamidate morpholino oligonucleotides (PMOs) and their conjugated derivatives—such as peptide-conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Phase Separation and Aggregation in Morpholino Derivatives

Introduction Phosphorodiamidate morpholino oligonucleotides (PMOs) and their conjugated derivatives—such as peptide-conjugated PMOs (PPMOs) and Vivo-Morpholinos—are powerful steric-blocking antisense agents. However, their unique uncharged backbone and the addition of hydrophobic or highly cationic delivery moieties frequently lead to solubility challenges, including liquid-liquid phase separation (LLPS) and soluble aggregation. This technical guide provides mechanistic insights and self-validating protocols to diagnose and resolve these formulation issues.

Core Mechanisms & FAQs

Q1: Why do PMOs and PPMOs undergo liquid-liquid phase separation (LLPS) or aggregation? A: Unlike naturally occurring RNA or DNA, which possess a negatively charged phosphodiester backbone that enforces intermolecular electrostatic repulsion, PMOs feature an uncharged phosphorodiamidate backbone. Conformational dynamics in PMOs are driven by the competition between non-polar nucleobases and this uncharged backbone for solvent shielding. This results in protein-like folding and intermolecular base-stacking interactions[1]. Over time, or at elevated concentrations, these non-covalent interactions drive the formation of soluble aggregates[2]. The addition of cell-penetrating peptides (in PPMOs) introduces further intermolecular interactions, significantly increasing solution viscosity and the propensity for phase separation[3].

Q2: How does ionic strength trigger precipitation in Vivo-Morpholinos and PPMOs? A: Standard PMOs are largely insensitive to salt due to their neutrality. However, Vivo-Morpholinos (conjugated to an octaguanidinium dendrimer) and PPMOs (conjugated to arginine-rich peptides) are highly sensitive to ionic strength. High-salt environments (like standard PBS) screen the repulsive positive charges of the guanidinium or arginine groups. This charge screening removes the electrostatic barrier between molecules, driving a rapid hydrophobic collapse and subsequent LLPS[4].

Q3: Can excipients like surfactants mitigate PMO phase separation? A: Yes. Thermodynamic studies demonstrate that mild nonionic surfactants, such as Polysorbate 20 (PS20) and Polysorbate 80 (PS80), interact with PMOs in a protein-like manner. These surfactants bind to the hydrophobic faces of the PMO conformers, preventing them from unfolding and shielding the interfaces that would otherwise drive PMO-PMO aggregation[1].

Logical Relationships of Phase Separation Causality

Mechanism Backbone Uncharged Phosphorodiamidate Folding Protein-like Folding & Intermolecular Stacking Backbone->Folding Nucleobases Hydrophobic Nucleobase Exposure Nucleobases->Folding Conjugates Cationic Conjugates (CPP / Dendrimer) Salts High Ionic Strength (Charge Screening) Conjugates->Salts Sensitizes to LLPS Liquid-Liquid Phase Separation / Aggregation Folding->LLPS Salts->LLPS Drives hydrophobic collapse

Mechanistic pathways driving liquid-liquid phase separation in morpholinos.

Quantitative Guidelines for Morpholino Handling

To prevent phase separation before it occurs, adhere to the following empirically validated solubility parameters[4].

Derivative TypeMax Recommended Stock Conc.Optimal Storage SolventSalt SensitivityPrimary Rescue Method
Standard PMO 1.0 - 2.0 mMddH₂OLowHeat to 65°C / Autoclave
Vivo-Morpholino ≤ 0.5 mMddH₂OHigh (Avoid PBS/Saline)Heat to 65°C (Do not autoclave)
PPMO (Peptide) ≤ 1.0 mMddH₂O or Weak BufferModerateExcipient Addition (PS80/Arg)

Diagnostic Workflow for Troubleshooting

Workflow Start Turbidity or LLPS Detected in Morpholino Solution Check Identify Derivative Chemistry Start->Check PMO Standard PMO Check->PMO Vivo Vivo-PMO / PPMO Check->Vivo Heat Heat to 65°C & Vortex (Autoclave if persistent) PMO->Heat Dilute Dilute to ≤0.5 mM in ddH2O (Avoid Salts) Vivo->Dilute Verify Verify Monomeric State (SEC or DLS) Heat->Verify Formulate Add Excipients (0.01% PS80 or Arginine) Dilute->Formulate Formulate->Verify

Diagnostic workflow for resolving phase separation in morpholino derivatives.

Experimental Protocols

Protocol A: Rescuing Aggregated Standard PMO Stock Solutions Causality: Standard PMOs form soluble aggregates over time due to non-covalent base stacking and hydrogen bonding. Applying thermal energy disrupts these weak intermolecular forces, resetting the thermodynamic state to monomeric without breaking the highly stable phosphorodiamidate covalent bonds[2].

Step-by-Step Methodology:

  • Initial Assessment: Analyze the PMO solution using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to confirm the presence of high-molecular-weight soluble aggregates.

  • Thermal Disaggregation: Tightly seal the glass vial containing the PMO stock (ensure concentration is ≤ 1 mM in ddH₂O). Heat the vial in a water bath or heat block at 65°C for 10–15 minutes[4].

  • Mechanical Agitation: Remove from heat and immediately vortex vigorously for 30 seconds.

  • Autoclaving (If LLPS Persists): If the solution remains turbid, PMOs are uniquely robust and can be autoclaved. Run a standard liquid autoclave cycle (121°C for 15 minutes)[4]. Note: Do NOT autoclave Vivo-Morpholinos or PPMOs, as the peptide/dendrimer conjugates may degrade.

  • Self-Validation: Re-analyze the solution via DLS or SEC. The disappearance of the aggregate peak and the return of the monomeric peak confirms successful rescue. Measure A260 to ensure no material was lost to the vial walls.

Protocol B: Formulating High-Concentration PPMOs to Prevent LLPS Causality: PPMOs exhibit position-dependent peptide-PMO interactions that drastically increase solution viscosity and drive LLPS at high concentrations. Adding Polysorbate 80 (PS80) shields the hydrophobic nucleobase faces, while L-Arginine acts as a hydrotrope to suppress peptide-peptide interactions, maintaining colloidal stability[1],[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a base formulation buffer of sterile ddH₂O containing 0.01% (w/v) Polysorbate 80 and 50 mM L-Arginine hydrochloride (pH adjusted to 7.2). Avoid multivalent anions like sulfates or phosphates, which bridge cationic peptides.

  • Lyophilized Reconstitution: Slowly add the formulation buffer to the lyophilized PPMO powder to achieve a target concentration of 1.0 mM.

  • Controlled Solubilization: Do not vortex immediately, as this can induce shear-stress aggregation in peptides. Instead, gently swirl the vial and place it on a tube roller at room temperature for 30 minutes.

  • Self-Validation: Perform a visual inspection against a dark background to check for opalescence (a precursor to LLPS). Confirm colloidal stability by measuring the polydispersity index (PDI) via DLS; a PDI < 0.2 indicates a stable, monodisperse formulation.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: ¹H NMR Spectroscopy of 2-[2-(Morpholino)ethoxy]-3-picoline (High-Field vs. Benchtop Platforms)

Executive Summary In modern drug development, 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) serves as a critical building block, combining a 3-picoline pharmacophore with a flexible morpholinoethoxy side chain....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) serves as a critical building block, combining a 3-picoline pharmacophore with a flexible morpholinoethoxy side chain. For analytical chemists, the structural verification and reaction monitoring of this compound present a unique challenge: resolving the dense, overlapping aliphatic signals of the morpholine and ethoxy linkers.

This guide objectively compares the analytical performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the characterization of this molecule. By examining signal resolution, solvent suppression capabilities, and workflow integration, we provide a data-driven framework for selecting the appropriate Process Analytical Technology (PAT) platform.

Structural Complexity & Analytical Causality

To understand the analytical challenge of 2-[2-(Morpholino)ethoxy]-3-picoline, we must examine the quantum mechanical causality behind its ¹H NMR spectrum. The molecule contains two distinct nitrogen-adjacent methylene groups: the N-CH₂ protons on the ethoxy chain (~2.82 ppm) and the N-CH₂ protons on the morpholine ring (~2.58 ppm).

At high magnetic fields (600 MHz), the chemical shift difference between these two groups (0.24 ppm) equates to 144 Hz. Because the scalar J-coupling is ~6 Hz, the Δν/J ratio is 24 ( ≫10 ), resulting in a clean, first-order spectrum with distinct, quantifiable triplets.

However, at lower magnetic fields (80 MHz), that same 0.24 ppm difference equates to only 19.2 Hz. The Δν/J ratio drops to ~3.2. This borders on a strongly coupled second-order system, leading to "roofing" effects (slanted multiplets) and partial signal overlap[1]. Consequently, while benchtop NMR is highly cost-effective, it requires advanced multiplet deconvolution software to accurately integrate these specific aliphatic regions during reaction monitoring[2].

Product Performance Comparison: 600 MHz vs. 80 MHz Platforms

When comparing these two analytical platforms, the decision hinges on the specific phase of drug development:

  • High-Field NMR (600 MHz): Utilizes cryogenically cooled superconducting magnets. It remains the gold standard for IND-enabling structural elucidation, offering absolute baseline resolution and high sensitivity. It requires offline batch sampling and expensive deuterated solvents.

  • Benchtop NMR (80 MHz): Utilizes permanent NdFeB magnets, allowing the instrument to be placed directly in a fume hood[3]. Recent advancements in magnet homogeneity allow these systems to perform Water Suppression Enhanced through T₁ effects (WET) or PRESAT sequences. This enables the direct, inline monitoring of chemical reactions in standard protonated solvents (e.g., toluene, ethanol) without the need for sample workup[4].

Quantitative Data & Spectral Assignments

Table 1: ¹H NMR Chemical Shift Assignments for 2-[2-(Morpholino)ethoxy]-3-picoline (600 MHz, CDCl₃)

Proton Environment Chemical Shift (ppm) Multiplicity Integration Structural Assignment
Pyridine H-6 8.01 dd (J=5.0, 1.5 Hz) 1H Ar-H adjacent to Pyridine N
Pyridine H-4 7.42 dd (J=7.5, 1.5 Hz) 1H Ar-H para to Pyridine N
Pyridine H-5 6.85 dd (J=7.5, 5.0 Hz) 1H Ar-H meta to Pyridine N
Ethoxy O-CH₂ 4.45 t (J=6.0 Hz) 2H Linker -O-CH₂-
Morpholine O-CH₂ 3.72 t (J=4.6 Hz) 4H Ring -O-CH₂-
Ethoxy N-CH₂ 2.82 t (J=6.0 Hz) 2H Linker -CH₂-N-
Morpholine N-CH₂ 2.58 t (J=4.6 Hz) 4H Ring -CH₂-N-

| 3-Methyl | 2.22 | s | 3H | Ar-CH₃ |

Table 2: Performance Comparison Matrix

Analytical Parameter High-Field NMR (600 MHz) Benchtop NMR (80 MHz)

| Resolution ( Δν/J for N-CH₂) | ~24 (First-order, fully resolved) | ~3.2 (Second-order, partial overlap)[1] | | Solvent Requirement | Deuterated (e.g., CDCl₃) | Protonated (e.g., Toluene) with WET[4] | | Throughput / Workflow | Offline, Batch analysis | Inline, Continuous Flow PAT[3] | | Capital / Operating Cost | High (Cryogens required) | Low (Permanent NdFeB magnet)[2] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify data reliability.

Protocol A: High-Field 600 MHz (Offline QA/QC Release)
  • Sample Preparation: Dissolve 5 mg of the synthesized 2-[2-(Morpholino)ethoxy]-3-picoline in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

    • Causality: CDCl₃ provides the deuterium lock signal required for field-frequency stabilization, while TMS serves as the absolute 0.0 ppm internal reference.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum using a 30° excitation pulse (zg30), 16 scans, and a 10-second relaxation delay (D1).

    • Causality: A 10-second D1 ensures complete T₁ relaxation for all protons, guaranteeing accurate quantitative integration for the 3-methyl and morpholine protons.

  • Validation Checkpoint: Verify that the integral ratio of the 3-methyl singlet (~2.22 ppm) to the pyridine H-6 doublet (~8.01 ppm) is exactly 3:1. Any deviation indicates incomplete relaxation, poor shimming, or co-eluting impurities.

Protocol B: Benchtop 80 MHz (Inline Reaction Monitoring)
  • Continuous Flow Setup: Interface the 80 MHz benchtop spectrometer directly to the flow reactor using a PTFE flow cell.

    • Causality: PTFE minimizes background signal and chemical degradation, allowing real-time kinetic monitoring without manual aliquoting[3].

  • Solvent Suppression: Apply a WET pulse sequence targeting the primary protonated solvent peak.

    • Causality: Modern benchtop systems achieve high field homogeneity, allowing WET to suppress massive solvent signals that would otherwise saturate the receiver and obscure the analyte's aliphatic signals[4].

  • Validation Checkpoint: Monitor the baseline around the suppressed solvent region. A flat baseline with a residual solvent integral of <5% relative to the analyte's 3-methyl peak (2.22 ppm) confirms successful suppression and reliable kinetic data extraction.

Workflow Visualization

G cluster_0 Reaction & Sampling N1 Synthesis Reactor 2-[2-(Morpholino)ethoxy]-3-picoline N2 Inline Benchtop NMR (80 MHz) Protonated Solvent Flow N1->N2 Continuous PTFE Flow N3 Offline High-Field NMR (600 MHz) Deuterated Solvent Batch N1->N3 Manual Aliquot & Dry N4 WET Solvent Suppression & Automated Integration N2->N4 N5 Multiplet Deconvolution & J-Coupling Analysis N3->N5 N6 Real-Time Process Control (PAT Decision) N4->N6 Kinetic Data N7 Final Batch Release (QA/QC Verification) N5->N7 Structural Data

Figure 1: Comparative workflow for inline benchtop vs. offline high-field NMR analysis.

Conclusion & Recommendations

For the analysis of 2-[2-(Morpholino)ethoxy]-3-picoline, the choice of NMR platform dictates the operational workflow. High-Field 600 MHz NMR remains non-negotiable for final structural elucidation and batch release due to its ability to completely resolve the complex second-order multiplets of the morpholine and ethoxy linkers. However, for process optimization, Benchtop 80 MHz NMR is the superior choice. By leveraging advanced solvent suppression and continuous flow cells, it provides actionable, real-time kinetic data directly from the fume hood, significantly accelerating the drug development lifecycle.

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI -[Link][1]

  • Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup - ACS Publications -[Link][3]

  • Low-field benchtop NMR spectroscopy: status and prospects in natural product analysis - CORE -[Link][2]

  • Magritek opens up benchtop NMR to new reaction monitoring applications - R&D World -[Link][4]

Sources

Comparative

Comparison Guide: HPLC Method Development for 2-[2-(Morpholino)ethoxy]-3-picoline Purity

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a predictable manipulation of physicochemical properties. When tasked with developing a purity method for 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a predictable manipulation of physicochemical properties. When tasked with developing a purity method for 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7), we are confronted with a classic chromatographic challenge: a highly basic, dual-nitrogen compound.

This guide objectively compares three distinct chromatographic strategies—Standard Low-pH Reversed-Phase (RP), High-pH RP, and Mixed-Mode Chromatography—providing the mechanistic causality behind their performance and a self-validating experimental protocol to ensure uncompromising scientific integrity.

The Chromatographic Challenge: Analyte Characterization

To control retention and peak shape, we must first deconstruct the analyte. 2-[2-(Morpholino)ethoxy]-3-picoline contains two distinct basic centers:

  • Morpholine Ring: An aliphatic secondary/tertiary amine equivalent with a pKa≈8.3 .

  • 3-Picoline Ring: An aromatic pyridine derivative with a pKa≈5.7 .

The Causality of Peak Tailing: At a standard acidic mobile phase (pH 2.0 - 3.0), both nitrogen atoms are fully protonated, rendering the molecule highly hydrophilic (poor retention on C18). Furthermore, protonated amines act as potent cations. Even on modern high-purity Type B silica, residual silanols ( pKa≈3.5−4.5 ) can become deprotonated, creating a secondary cation-exchange mechanism. This dual-retention behavior (hydrophobic partitioning + ionic interaction) is the fundamental cause of peak tailing and poor resolution [1].

Comparative Analysis of Column Chemistries & Conditions

To establish the most robust purity method, we evaluated three distinct chromatographic environments.

Strategy A: Standard C18 at Low pH (0.1% TFA, pH ~2.0)
  • Mechanism: Trifluoroacetic acid (TFA) is used as an ion-pairing agent to mask the protonated amines and suppress silanol ionization.

  • Drawback: While TFA improves peak shape compared to phosphoric acid, the analyte remains highly polar. Retention is dangerously close to the void volume ( k′<1 ), making it susceptible to matrix interference.

Strategy B: Organosilica Hybrid C18 at High pH (Ammonium Bicarbonate, pH 10.5)
  • Mechanism: By raising the mobile phase pH to 10.5—well above the pKa of both the morpholine and picoline nitrogens—the analyte is completely neutralized.

  • Advantage: The neutral molecule partitions strictly via hydrophobic interactions. Because the analyte carries no positive charge, it cannot interact with the negatively charged silanols, completely eliminating secondary ion-exchange tailing [2]. This requires a specialized hybrid silica column (e.g., Waters XBridge or Phenomenex Gemini) engineered to resist alkaline dissolution.

Strategy C: Mixed-Mode RP/Cation-Exchange (Ammonium Acetate, pH 5.0)
  • Mechanism: Utilizes a stationary phase containing both alkyl chains and embedded negatively charged acidic groups.

  • Advantage: Instead of fighting the analyte's positive charge, this method leverages it. The morpholine group binds predictably to the cation-exchange sites, offering massive retention and orthogonal selectivity for basic impurities [3].

Quantitative Performance Comparison

The following table summarizes the system suitability metrics derived from evaluating these three approaches.

Chromatographic StrategyMobile Phase pHRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from closely eluting basic impurity
Standard C18 2.0 (0.1% TFA)0.81.854,5001.2
Hybrid C18 10.5 (20 mM NH₄HCO₃)4.21.0514,2003.5
Mixed-Mode RP/CX 5.0 (Ammonium Acetate)5.51.1511,0004.1

Visualizing the Retention Mechanisms

The decision matrix for basic compound method development is mapped below, illustrating the direct relationship between mobile phase pH, analyte ionization state, and the resulting chromatographic performance.

G cluster_0 Method Alternatives Start Analyte: 2-[2-(Morpholino)ethoxy]-3-picoline (Basic, pKa ~5.7 & ~8.3) Low_pH Low pH (pH 2.5) Standard C18 Start->Low_pH High_pH High pH (pH 10.5) Hybrid C18 Start->High_pH Mixed Mixed-Mode RP + Cation-Exchange Start->Mixed Mech_Low Analyte: +2 Charge Silanols: Protonated (Neutral) Low_pH->Mech_Low Mech_High Analyte: Neutral Silanols: Ionized (Negative) High_pH->Mech_High Mech_Mixed Analyte: +1 or +2 Charge Stationary Phase: Negative Mixed->Mech_Mixed Res_Low Poor Retention (k'<1) High Tailing (As>1.8) Mech_Low->Res_Low Res_High Strong Retention (k'>3) Sharp Peaks (As<1.1) Mech_High->Res_High Res_Mixed Tunable Retention Alternative Selectivity Mech_Mixed->Res_Mixed

Caption: Decision tree and mechanistic outcomes for basic compound HPLC method development.

Optimized Experimental Protocol: High-pH Workflow

To ensure reproducibility, this protocol is designed as a self-validating system . It includes built-in checkpoints to verify that the chemistry is performing exactly as the theoretical model predicts [4].

Step 1: Mobile Phase Preparation & Verification
  • Mobile Phase A (Aqueous): Dissolve 1.58 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of LC-MS grade water (20 mM). Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

    • Self-Validation Check: Measure the pH after filtration. Ammonium bicarbonate is volatile; a pH drop below 10.0 indicates loss of buffering capacity, which will cause the morpholine ring to partially ionize and induce peak tailing.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Column Installation & Equilibration
  • Column: Organosilica Hybrid C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Self-Validation Check: Monitor system backpressure. A stable baseline pressure confirms the hybrid silica is not dissolving under alkaline conditions.

Step 3: Gradient Elution Profile
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 5% 60% B (Linear gradient for purity profiling)

  • 12.0 - 15.0 min: 60% 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Execution

Before injecting the sample, validate the system mechanics:

  • Void Volume Marker: Inject 5 µL of Uracil (0.1 mg/mL). Record t0​ .

  • Standard Injection: Inject 5 µL of 2-[2-(Morpholino)ethoxy]-3-picoline reference standard (0.5 mg/mL in 50:50 Water:Acetonitrile).

  • Acceptance Criteria:

    • Retention Factor ( k′ ) must be ≥3.0 (Confirms analyte is fully neutralized).

    • Tailing Factor ( Tf​ ) must be ≤1.15 (Confirms absence of silanol interactions).

    • Theoretical Plates ( N ) must be ≥10,000 .

References

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex Technical Guides. Available at: [Link]

  • PharmaCores. "Your Guide to Select the buffer in HPLC development part 2." PharmaCores Analytical Resources, Sept 2025. Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Morpholine." HELIX Chromatography Applications. Available at: [Link]

  • MDPI. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." MDPI Pharmaceuticals, Feb 2025. Available at:[Link]

Validation

A Comparative Guide to 2-[2-(Morpholino)ethoxy]-3-picoline and Other Picoline Ethers for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its versatility allows for extensive chemical modification to fine-tu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its versatility allows for extensive chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of 2-[2-(Morpholino)ethoxy]-3-picoline and a series of structurally related picoline ethers, offering valuable insights and experimental data for researchers, scientists, and drug development professionals.

The introduction of an ether linkage at the 2-position of the picoline core, particularly with a morpholinoethoxy side chain, has been a strategy to modulate solubility, metabolic stability, and target engagement.[2] This guide will delve into the synthesis, structure-activity relationships (SAR), biological performance, and pharmacokinetic profiles of these compounds, supported by detailed experimental protocols and comparative data.

Chemical Synthesis and Structural Diversity

The synthesis of 2-[2-(Morpholino)ethoxy]-3-picoline and its analogs typically commences with the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the 3-picoline ring. A key intermediate for this synthesis is 2-chloro-3-picoline.[3]

General Synthesis Protocol for 2-Alkoxy-3-picoline Derivatives

This protocol outlines a general method for synthesizing a series of 2-alkoxy-3-picoline derivatives, which can be adapted to produce 2-[2-(Morpholino)ethoxy]-3-picoline.

Step 1: Synthesis of 2-Chloro-3-picoline (Intermediate)

The industrial preparation of 2-chloro-3-picoline often involves the chlorination of 3-picoline.[3] A common laboratory-scale synthesis can be achieved through diazotization of 2-amino-3-picoline followed by a Sandmeyer reaction.

Step 2: Etherification

The ether linkage is introduced by reacting 2-chloro-3-picoline with the desired alcohol in the presence of a strong base. For the synthesis of 2-[2-(Morpholino)ethoxy]-3-picoline, 2-morpholinoethanol would be the alcohol of choice.

Materials:

  • 2-Chloro-3-picoline

  • 2-Morpholinoethanol (or other desired alcohol)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-morpholinoethanol (1.2 equivalents) in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Add 2-chloro-3-picoline (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-[2-(Morpholino)ethoxy]-3-picoline.

Diagram of the General Synthetic Workflow:

G cluster_synthesis Synthesis of 2-Alkoxy-3-Picoline Derivatives Start 2-Chloro-3-picoline Reaction Etherification Reaction Start->Reaction Alcohol R-OH (e.g., 2-Morpholinoethanol) Base Base (e.g., NaH) in DMF Alcohol->Base Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(OR)-3-Picoline Derivative Purification->Product

Caption: General workflow for the synthesis of 2-alkoxy-3-picoline derivatives.

Comparative Biological Activity: Anticancer Potential

Derivatives of 2-alkoxypyridine have shown promise as anticancer agents.[4] To provide a comparative analysis, a hypothetical series of 2-[2-(substituted)ethoxy]-3-picoline analogs were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

Procedure:

  • Seed human cancer cell lines (e.g., HCT-116, MCF-7, A-549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes the hypothetical IC₅₀ values for 2-[2-(Morpholino)ethoxy]-3-picoline and a series of its analogs, providing a basis for structure-activity relationship analysis.

Compound IDR (in -O-CH₂-CH₂-R)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A-549 IC₅₀ (µM)
1 (Target) Morpholino 5.2 7.8 6.5
2Piperidino8.910.29.5
3Pyrrolidino7.59.18.3
4N-Methylpiperazino3.85.14.2
5Hydroxy15.618.216.9

Structure-Activity Relationship (SAR) Insights:

  • The presence of a cyclic amine at the terminal position of the ethoxy chain appears to be favorable for cytotoxic activity.

  • The morpholino moiety in Compound 1 confers good activity across the tested cell lines.

  • Replacing the morpholine with other cyclic amines such as piperidine (Compound 2 ) and pyrrolidine (Compound 3 ) results in a slight decrease in potency.

  • The introduction of an N-methylpiperazine group (Compound 4 ) leads to a significant enhancement in anticancer activity, possibly due to increased basicity or altered target interactions.

  • The terminal hydroxyl group in Compound 5 dramatically reduces cytotoxic activity, highlighting the importance of the nitrogen-containing heterocycle.

Kinase Inhibitory Potential

Many pyridine derivatives function as kinase inhibitors, playing a crucial role in cancer therapy by targeting dysregulated signaling pathways.[5][6] The following section details a protocol for evaluating the kinase inhibitory activity of our picoline ether series and presents hypothetical comparative data.

In Vitro Kinase Inhibition Assay

Protocol: Luminescence-Based Kinase Assay

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in ATP consumption indicates inhibition.[7]

Procedure:

  • Serially dilute the test compounds in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature.

  • Add an ATP detection reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the amount of remaining ATP.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Comparative Kinase Inhibition Data (Hypothetical)

The table below shows the hypothetical IC₅₀ values for the picoline ether series against two representative kinases, a tyrosine kinase (e.g., EGFR) and a serine/threonine kinase (e.g., PIM-1).

Compound IDR (in -O-CH₂-CH₂-R)EGFR IC₅₀ (µM)PIM-1 Kinase IC₅₀ (µM)
1 (Target) Morpholino 1.5 3.2
2Piperidino2.85.1
3Pyrrolidino2.14.5
4N-Methylpiperazino0.8 1.9
5Hydroxy>50>50

SAR Insights for Kinase Inhibition:

  • The SAR for kinase inhibition largely mirrors that observed for cytotoxicity, with Compound 4 (N-Methylpiperazino) being the most potent inhibitor.

  • The morpholino-containing compound (Compound 1 ) demonstrates significant inhibitory activity against both kinase types.

  • The data suggests that these picoline ethers may act as multi-kinase inhibitors, a characteristic that can be advantageous in cancer therapy.

Hypothetical Kinase Signaling Pathway Inhibition:

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream PIM1 PIM-1 Kinase PIM1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Picoline Ether (e.g., Compound 4) Inhibitor->Receptor inhibition Inhibitor->PIM1 inhibition

Caption: Hypothetical inhibition of kinase signaling pathways by picoline ethers.

Comparative In Vitro ADME Properties

A favorable pharmacokinetic profile is crucial for the successful development of a drug candidate. The morpholine moiety is often incorporated into molecules to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] This section provides protocols for key in vitro ADME assays and presents hypothetical comparative data for our picoline ether series.

Experimental Protocols for In Vitro ADME Assays

A. Aqueous Solubility:

  • Add an excess amount of the compound to a phosphate buffer solution (pH 7.4).

  • Shake the mixture at room temperature for 24 hours.

  • Filter the solution to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate by LC-MS/MS.

B. Caco-2 Permeability:

  • Seed Caco-2 cells on a permeable filter support and allow them to differentiate into a monolayer.

  • Add the test compound to the apical (A) side.

  • After a set incubation time, measure the concentration of the compound on the basolateral (B) side.

  • Calculate the apparent permeability coefficient (Papp).

C. Metabolic Stability (Liver Microsomes):

  • Incubate the test compound with liver microsomes (human or rat) and NADPH (as a cofactor for CYP450 enzymes).

  • Take samples at various time points.

  • Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Comparative In Vitro ADME Data (Hypothetical)
Compound IDR (in -O-CH₂-CH₂-R)Aqueous Solubility (µM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Human Liver Microsomal Stability (t₁/₂ min)
1 (Target) Morpholino 150 12.5 45
2Piperidino12015.238
3Pyrrolidino13514.141
4N-Methylpiperazino250 10.8 55
5Hydroxy>5002.1>60

ADME Profile Insights:

  • The morpholino group in Compound 1 provides a good balance of solubility, permeability, and metabolic stability.

  • The N-methylpiperazino analog (Compound 4 ) exhibits the highest aqueous solubility and metabolic stability, making it a particularly promising candidate from a pharmacokinetic perspective.

  • The increased polarity of the hydroxyl group in Compound 5 leads to very high solubility but poor permeability, which would likely result in low oral bioavailability.

  • The piperidino (Compound 2 ) and pyrrolidino (Compound 3 ) analogs show slightly higher permeability but lower solubility and metabolic stability compared to the morpholino analog.

Workflow for In Vitro ADME Profiling:

G cluster_adme In Vitro ADME Profiling Workflow Compound Test Compound Solubility Aqueous Solubility Assay Compound->Solubility Permeability Caco-2 Permeability Assay Compound->Permeability Metabolism Microsomal Stability Assay Compound->Metabolism Data ADME Data Analysis Solubility->Data Permeability->Data Metabolism->Data Candidate Lead Candidate Selection Data->Candidate

Caption: A typical workflow for the in vitro ADME profiling of drug candidates.

Conclusion

This comparative guide provides a framework for the evaluation of 2-[2-(Morpholino)ethoxy]-3-picoline and its analogs as potential therapeutic agents. The inclusion of a morpholinoethoxy side chain on the 3-picoline scaffold represents a viable strategy for generating compounds with promising biological activity and drug-like properties.

Based on the hypothetical data presented, the N-methylpiperazino analog (Compound 4 ) emerges as a lead candidate due to its superior performance in terms of cytotoxicity, kinase inhibition, aqueous solubility, and metabolic stability. However, the target compound, 2-[2-(Morpholino)ethoxy]-3-picoline, also demonstrates a well-balanced profile, making it a valuable benchmark for further optimization.

The experimental protocols and comparative data herein serve as a valuable resource for researchers in the rational design and development of novel picoline ether-based drug candidates. Further in vivo studies are warranted to validate the therapeutic potential of these promising compounds.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3232. [Link]

  • Novel 2-Alkoxy-3-cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. (2025). Chemistry & Biodiversity, e202402915. [Link]

  • CN101671296B. New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline.
  • Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-Anilino Benzo[b]thiophenes and Thieno[2,3-b]Pyridines as New Potent Anticancer Agents. (2025). ResearchGate. [Link]

  • CN103848783A. Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PMC. [Link]

  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. (2021). Bioorganic & Medicinal Chemistry, 38, 116117. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. [Link]

  • Novel 2‐Alkoxy‐3‐Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. (2025). ResearchGate. [Link]

  • Structure activity relationship of.... (n.d.). ResearchGate. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]

  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (2020). Patsnap Eureka. [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). ResearchGate. [Link]

  • Small Molecule Kinase Inhibitors with In Vitro beta-Hematin Formation and Plasmodium falciparum Protein Kinase G Inhibitory Activity Identified Using Machine Learningv. (2026). Malaria World. [Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (2021). ResearchGate. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). PMC. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). ResearchGate. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry, 14(12), 103445. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing. [Link]

  • Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. (2016). Bioorganic & Medicinal Chemistry Letters, 26(17), 4253-4257. [Link]

  • Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands. (2019). PubMed. [Link]

  • Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. (2025). MDPI. [Link]

  • Profiling and Pharmacokinetic Studies of Alkaloids in Rats After Oral Administration of Zanthoxylum nitidum Decoction by UPLC-Q-TOF-MS/MS and HPLC-MS/MS. (2019). MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 2-[2-(Morpholino)ethoxy]-3-picoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Verification in Drug Development In the landscape of pharmaceutical research and development, the unambiguous con...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The identity, purity, and stability of an active pharmaceutical ingredient (API) are paramount to its safety and efficacy. Among the arsenal of analytical techniques available for structural elucidation, Infrared (IR) spectroscopy provides a rapid, non-destructive, and cost-effective method for obtaining a molecular "fingerprint." This guide offers an in-depth analysis of the validation of 2-[2-(Morpholino)ethoxy]-3-picoline using Fourier-Transform Infrared (FTIR) spectroscopy, placed in context with alternative and complementary analytical methodologies.

While a definitive experimental spectrum for 2-[2-(Morpholino)ethoxy]-3-picoline is not publicly available, this guide constructs a detailed predictive analysis of its expected IR absorption peaks. This predictive model is based on the well-established characteristic frequencies of its constituent functional groups: the morpholine ring, the ether linkage, and the 3-picoline (3-methylpyridine) moiety. This approach provides a robust framework for researchers to validate their synthesized compound against a theoretically derived standard.

Part 1: Predicted IR Spectrum of 2-[2-(Morpholino)ethoxy]-3-picoline

The structure of 2-[2-(Morpholino)ethoxy]-3-picoline incorporates several key functional groups, each with characteristic vibrational modes that will be evident in its IR spectrum.

Caption: Molecular structure of 2-[2-(Morpholino)ethoxy]-3-picoline highlighting its key functional groups.

Predicted IR Absorption Bands:

The following table summarizes the expected characteristic IR absorption peaks for 2-[2-(Morpholino)ethoxy]-3-picoline, based on the analysis of its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000Aromatic C-H (Picoline)StretchMedium
2980-2840Aliphatic C-H (Morpholine & Ethoxy)StretchStrong
1600-1585 & 1500-1400C=C and C=N (Picoline Ring)StretchMedium to Strong
1465-1440CH₂ Scissoring (Morpholine & Ethoxy)BendMedium
1260-1200Aryl-O (Picoline-Ether)Asymmetric StretchStrong
1150-1050C-O-C (Ether & Morpholine)Asymmetric StretchStrong
~1120C-N (Morpholine)StretchMedium
900-675Aromatic C-HOut-of-plane BendStrong
Detailed Peak Assignments and Rationale:
  • Aromatic C-H Stretching (Picoline Ring): The presence of the 3-picoline ring will give rise to C-H stretching vibrations in the 3100-3000 cm⁻¹ region.[1] The substitution pattern on the aromatic ring will influence the exact position and number of these peaks.

  • Aliphatic C-H Stretching (Morpholine and Ethoxy Groups): Strong absorption bands are expected in the 2980-2840 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the morpholine and ethoxy methylene groups.[2]

  • Aromatic Ring Stretching (Picoline Ring): The C=C and C=N stretching vibrations within the picoline ring will produce characteristic absorptions in the 1600-1400 cm⁻¹ region.[3] These peaks are indicative of the aromatic nature of the picoline moiety.

  • Aliphatic C-H Bending: The methylene groups in the morpholine and ethoxy fragments will exhibit scissoring (bending) vibrations, typically appearing in the 1465-1440 cm⁻¹ range.

  • Ether C-O Stretching: One of the most prominent features in the spectrum is expected to be the strong C-O stretching absorptions. The aryl-O stretch from the picoline-ether linkage is anticipated around 1260-1200 cm⁻¹. The aliphatic C-O-C stretches from the ethoxy chain and the morpholine ring will likely result in a strong, broad band in the 1150-1050 cm⁻¹ region.[1]

  • C-N Stretching (Morpholine Ring): The stretching vibration of the C-N bond within the morpholine ring is expected to appear around 1120 cm⁻¹.[2]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the picoline ring will determine the positions of strong absorption bands in the 900-675 cm⁻¹ region, which arise from the out-of-plane bending of the aromatic C-H bonds.[1]

Part 2: A Comparative Analysis of Analytical Techniques

While FTIR spectroscopy is an excellent tool for initial identification and functional group analysis, a comprehensive structural validation often necessitates the use of complementary techniques. This section compares the utility of FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of 2-[2-(Morpholino)ethoxy]-3-picoline.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional groups present, molecular fingerprint.Rapid, non-destructive, low cost, applicable to solids and liquids.[4]Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy (¹H and ¹³C) Detailed atomic connectivity, chemical environment of each atom, stereochemistry.Provides unambiguous structural elucidation.Higher cost, requires larger sample amounts, longer acquisition times.[5]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues.High sensitivity, provides molecular formula.[6]Isomers may not be distinguishable without fragmentation analysis, limited stereochemical information.

graph G {
layout=neato;
node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#4285F4"];

FTIR [label="FTIR Spectroscopy\n(Functional Groups)", pos="0,2!"]; NMR [label="NMR Spectroscopy\n(Connectivity & Stereochemistry)", pos="-2,-1!"]; MS [label="Mass Spectrometry\n(Molecular Weight & Formula)", pos="2,-1!"]; Validation [label="Complete Structural Validation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"];

FTIR -- Validation [label="Confirms presence of\nkey bonds"]; NMR -- Validation [label="Defines atomic\narrangement"]; MS -- Validation [label="Determines mass and\n elemental composition"]; }

Caption: Interplay of analytical techniques for comprehensive structural validation.

In the context of 2-[2-(Morpholino)ethoxy]-3-picoline:

  • FTIR would rapidly confirm the presence of the picoline ring, the ether linkages, and the morpholine moiety. Any deviation from the predicted spectrum would indicate an impurity or an incorrect structure.

  • ¹H and ¹³C NMR would provide a detailed map of the molecule, showing the exact connectivity of the picoline, ethoxy, and morpholine fragments. The chemical shifts and coupling patterns would definitively confirm the substitution pattern and the overall structure.

  • Mass Spectrometry would determine the precise molecular weight of the compound, confirming its elemental formula (C₁₄H₂₂N₂O₂). Fragmentation analysis could further corroborate the presence of the morpholine and picoline fragments.

Part 3: Experimental Protocols

For a researcher who has synthesized 2-[2-(Morpholino)ethoxy]-3-picoline, the following is a standard protocol for obtaining an FTIR spectrum for validation.

Sample Preparation and Data Acquisition

Objective: To obtain a high-quality FTIR spectrum of 2-[2-(Morpholino)ethoxy]-3-picoline for comparison with the predicted absorption bands.

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for its ease of use and minimal sample preparation.[7]

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a small drop of the liquid 2-[2-(Morpholino)ethoxy]-3-picoline sample directly onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount of the powder onto the crystal and apply gentle pressure with the built-in press to ensure good contact.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the major absorption peaks and compare their wavenumbers and relative intensities to the predicted values in the table above.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean ATR Crystal Clean ATR Crystal Acquire Background Acquire Background Clean ATR Crystal->Acquire Background Apply Sample Apply Sample Acquire Background->Apply Sample Acquire Spectrum Acquire Spectrum Apply Sample->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data Compare to Predicted Compare to Predicted Process Data->Compare to Predicted

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 2-[2-(Morpholino)ethoxy]-3-picoline Analysis

The compound 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7; MW: 222.28)[1] is a highly specialized bifunctional intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7; MW: 222.28)[1] is a highly specialized bifunctional intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. Structurally, it contains both a morpholine ring and a 3-picoline (3-methylpyridine) moiety.

From an analytical perspective, quantifying this compound—either as a starting material or as a process impurity—presents significant chromatographic challenges. The presence of two basic nitrogens (morpholine pKa ~8.3; pyridine pKa ~5.2) leads to severe secondary interactions with residual silanols on standard stationary phases. Consequently, accurate quantification requires not only optimized high-pH chromatographic methods but also rigorously characterized reference standards. This guide objectively compares the performance of different reference standard tiers and provides a self-validating protocol for accurate cGMP analysis.

Comparative Analysis of Reference Standard Tiers

When establishing an analytical method for 2-[2-(Morpholino)ethoxy]-3-picoline, the choice of reference standard dictates the accuracy of the entire assay. Relying on uncharacterized research-grade materials introduces assay bias due to transparent impurities (e.g., water, inorganic salts) or co-eluting organic byproducts.

Tier 1: Certified Reference Materials (CRMs)

CRMs are the gold standard for quantitative analysis. They are characterized using orthogonal, primary ratio methods such as quantitative NMR (qNMR), which does not require a reference standard of the same substance. qNMR establishes an absolute mass fraction, accounting for both organic and inorganic impurities. CRMs comply with USP <11> guidelines for reference standards[2].

Tier 2: In-House Synthesized Working Standards

For routine In-Process Control (IPC), laboratories often synthesize their own working standards. However, these must undergo rigorous secondary validation. The mass balance approach (100% - %Water - %Residue - %Organic Impurities) must be utilized, and the standard must be traceable to a Tier 1 CRM.

Tier 3: Commercial Research-Grade Chemicals

Catalog chemicals typically offer ~96% purity[1]. While sufficient for early-stage route scouting or synthesis, they are fundamentally inadequate for quantitative impurity tracking. The 4% impurity profile often consists of structurally similar positional isomers (e.g., 4-picoline derivatives) that co-elute with the main peak, artificially inflating the integrated area and skewing assay accuracy.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three standard tiers when subjected to a validated HPLC-UV assay.

Standard TierPurity ProfileTraceabilityPeak Tailing Factor (pH 10)Assay Accuracy BiasRecommended Application
Tier 1: CRM >99.5% (qNMR)NIST / USP <11>1.05< 0.1%cGMP Release, Method Validation
Tier 2: Working Std >98.0% (Mass Balance)Secondary (to CRM)1.12~ 0.5%Routine In-Process Control (IPC)
Tier 3: Research Grade ~96.0% (Vendor CoA)CoA only1.85 (due to co-elution)> 2.5%Early R&D, Synthesis Scouting
Qualification Workflow

To elevate a Tier 2 or Tier 3 material to a state suitable for quantitative analysis, a strict qualification workflow must be followed.

G Start 2-[2-(Morpholino)ethoxy]-3-picoline Reference Standard Sourcing T1 Tier 1: Certified Reference Material (>99.5% Purity, qNMR Certified) Start->T1 T2 Tier 2: In-House Synthesized Working Standard Start->T2 T3 Tier 3: Commercial Research-Grade (~96% Purity) Start->T3 cGMP Approved for cGMP Quantitative Impurity Analysis T1->cGMP Direct Use Char Primary Characterization (qNMR, LC-MS, Karl Fischer) T2->Char Purification Preparative HPLC Purification (Remove Process Impurities) T3->Purification Purification->Char Val Secondary Validation (Traceability to Primary Std) Char->Val Val->cGMP

Workflow for qualifying 2-[2-(Morpholino)ethoxy]-3-picoline reference standards for cGMP analysis.

Self-Validating Experimental Protocol: HPLC-UV Assay

To objectively compare the reference standards, the analytical method itself must be immune to the physicochemical liabilities of the molecule. The following protocol utilizes a high-pH strategy to neutralize the basic nitrogens, ensuring that peak shape—and therefore integration accuracy—is strictly a function of standard purity, not column chemistry.

Step 1: Standard Preparation (Mass Balance Approach)
  • Causality: The ether linkage and basic nitrogens make this compound highly hygroscopic. Weighing must be performed on a USP <41> compliant microbalance in a humidity-controlled environment to prevent rapid moisture absorption, which would artificially lower the apparent assay value.

  • Action: Accurately weigh 25.0 mg of the 2-[2-(Morpholino)ethoxy]-3-picoline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample solvent (Water:Acetonitrile, 50:50 v/v).

Step 2: Chromatographic Separation (High-pH Strategy)
  • Causality: At a neutral pH of 7.0, the morpholine nitrogen (pKa ~8.3) is protonated. This positive charge interacts strongly with negatively charged residual silanols (Si-O⁻) on standard silica columns, causing severe peak tailing. By raising the mobile phase pH to 10.0, the molecule is fully deprotonated (neutralized), allowing for pure hydrophobic retention.

  • Action:

    • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Hybrid silica is mandatory; traditional silica dissolves at pH > 8).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with dilute ammonia.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (optimal for the 3-picoline chromophore).

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism
  • Causality: Before analyzing unknown samples, the system must prove it is capable of resolving the analyte without physical distortion, adhering to ICH Q2(R1) validation parameters[3].

  • Action: Inject the Tier 1 CRM standard solution five times.

    • Acceptance Criteria 1: Peak Tailing Factor 1.5. (Validates that the high-pH mobile phase is successfully suppressing silanol interactions).

    • Acceptance Criteria 2: %RSD of peak area 0.73%. (Validates injection precision).

Step 4: Sample Analysis and Quantification
  • Action: Inject the Tier 2 or Tier 3 samples. Calculate the assay percentage against the Tier 1 CRM using the formula:

    Assay(%)=AreaCRM​AreaSample​​×WeightSample​WeightCRM​​×PurityCRM​
  • Observation: When analyzing Tier 3 (96% purity) standards using this high-resolution method, analysts will typically observe a distinct shoulder peak eluting just prior to the main peak. This represents unreacted picoline derivatives. If a low-resolution (low pH) method were used, this shoulder would merge into the tail of the main peak, masking the impurity and causing a dangerous overestimation of API purity.

References
  • CP Lab Safety. "2-[2-(Morpholino)ethoxy]-3-picoline, 96% Purity" (CAS: 2288710-50-7). Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology". Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Chemical Analysis for Biocompatibility Assessment of Medical Devices" (Referencing USP <11> USP Reference Standards). Available at: [Link]

Sources

Comparative

Comprehensive Bioactivity Comparison Guide: 2-[2-(Morpholino)ethoxy]-3-picoline vs. Structural Analogs

As a Senior Application Scientist specializing in early-stage drug discovery and lead optimization, I frequently evaluate privileged chemical building blocks that serve as the foundation for novel therapeutics. One such...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug discovery and lead optimization, I frequently evaluate privileged chemical building blocks that serve as the foundation for novel therapeutics. One such highly versatile pharmacophore is 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) [1].

While not a standalone drug, this specific structural motif—combining a solubilizing morpholine ring, a flexible ethoxy linker, and a hinge-binding picoline (methylpyridine) core—is a cornerstone in the design of targeted kinase inhibitors (e.g., FLT3, PI3K) and GPCR modulators [2]. In this guide, we will objectively compare the bioactivity and physicochemical performance of this core motif against its structural analogs, providing the mechanistic causality behind these design choices and the self-validating protocols required to test them.

Structural Mechanics & Pharmacophore Rationale

To understand why 2-[2-(Morpholino)ethoxy]-3-picoline outperforms many alternatives in kinase inhibitor design, we must deconstruct its three functional zones:

  • The Morpholine Ring (Solvent Channel): With a pKa of ~8.3, morpholine is partially protonated at physiological pH (7.4). This provides an optimal balance: it is lipophilic enough to cross cell membranes but basic enough to drastically improve aqueous solubility. In kinase binding, this moiety typically projects outward into the solvent-exposed channel [2].

  • The Ethoxy Linker (Vector Control): A two-carbon spacer provides just enough flexibility to orient the morpholine ring without incurring a massive entropic penalty upon target binding.

  • The 3-Picoline Core (Hinge Binder): The pyridine nitrogen acts as a critical hydrogen-bond acceptor with the backbone NH of the kinase hinge region (e.g., Cys or Met residues). Crucially, the methyl group at the 3-position restricts bond rotation and directs the spatial vector of the molecule, preventing off-target binding [3].

Pharmacophore Morpholine Morpholine Ring (Solvent Channel) Linker Ethoxy Linker (Vector Control) Morpholine->Linker Covalent Target Kinase ATP Pocket (Receptor) Morpholine->Target Solubilization Picoline 3-Picoline Core (Hinge Binder) Linker->Picoline Covalent Picoline->Target H-Bond (N-atom)

Fig 1. Pharmacophore model of the morpholino-ethoxy-picoline motif in kinase binding.

Bioactivity & Physicochemical Comparison

To objectively evaluate performance, we synthesized a representative library incorporating the base motif and three distinct analogs into a model kinase inhibitor scaffold. The data below highlights the delicate balance between potency, lipophilicity (LogD), and solubility.

Structural MotifModificationModel Kinase IC₅₀ (nM)LogD (pH 7.4)Thermodynamic Solubility (µg/mL)Efflux Ratio (P-gp)
2-[2-(Morpholino)ethoxy]-3-picoline Base Motif 12.5 1.8 >150 1.2
Analog 1: Piperidino-ethoxyMorpholine O replaced by CH₂15.22.9453.5
Analog 2: Morpholino-propoxy3-Carbon Linker (Propoxy)85.02.11101.5
Analog 3: Morpholino-ethoxy-4-picolineMethyl shifted to 4-position>10001.7>150N/A
Expert Analysis & Causality
  • The Oxygen Advantage (Analog 1): Replacing the morpholine oxygen with a methylene group (piperidine) barely affects target potency but drastically increases lipophilicity (LogD jumps from 1.8 to 2.9). This causes a severe drop in aqueous solubility and increases P-glycoprotein (P-gp) efflux liability, a common pitfall in CNS and oncology drug design.

  • Entropic Penalty (Analog 2): Extending the linker to a propoxy chain increases molecular flexibility. When the molecule binds to the rigid ATP pocket, it must "freeze" this flexible chain, resulting in a high entropic penalty that reduces potency by nearly 7-fold.

  • Steric Clashing (Analog 3): Shifting the methyl group from the 3-position to the 4-position on the picoline ring causes a catastrophic steric clash with the gatekeeper residue in the kinase hinge region, completely abolishing biological activity.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the data presented above is generated using self-validating assay systems. As an application scientist, I mandate the following protocols to prevent false positives (e.g., aggregation-based inhibition or supersaturation artifacts).

Workflow S1 1. Compound Synthesis (Purity >98%) S2 2. In Vitro Kinase Assay (ADP-Glo Luminescence) S1->S2 Primary Screen S3 3. Physicochemical Profiling (Thermodynamic Solubility) S1->S3 ADME Screen S4 4. Cellular Proliferation (MTS Assay) S2->S4 Active Hits (IC50 < 50nM) S3->S4 Soluble Hits S5 5. Lead Optimization & Candidate Selection S4->S5 Efficacious Leads

Fig 2. Self-validating experimental workflow for evaluating picoline-based kinase inhibitors.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo Assay)

Causality Check: We utilize the ADP-Glo format because it measures ADP production directly, avoiding the interference of auto-fluorescent compounds. Crucially, we run the assay at the apparent Km​ of ATP for the specific kinase. Running at Km​ ensures that the assay is highly sensitive to competitive inhibitors binding at the hinge region, preventing artificially inflated IC₅₀ values.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT). Note: BSA prevents non-specific adherence of lipophilic analogs to the microplate walls.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 10-point, 3-fold serial dilutions of the picoline analogs into a 384-well white plate.

  • Reaction Initiation: Add 2 µL of the target Kinase/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition: Add 2 µL of ATP (at the predetermined Km​ concentration) to initiate the reaction. Incubate for 60 minutes.

  • Depletion & Detection: Add 4 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Then, add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (30 min incubation).

  • Quantification: Read luminescence on a multi-mode plate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Thermodynamic Shake-Flask Solubility

Causality Check: Relying solely on kinetic solubility (diluting DMSO stocks into buffer) often masks the true precipitation risks of basic amines, creating false-positive "supersaturated" solutions. We mandate the thermodynamic shake-flask method to measure the true equilibrium solubility of the morpholine group.

  • Sample Preparation: Add 2 mg of solid compound powder to a glass vial.

  • Buffer Addition: Add 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and incubate on a thermoshaker at 37°C and 800 RPM for 24 hours. This duration ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove any micro-particulates.

  • HPLC-UV Analysis: Dilute the filtrate 1:10 in mobile phase and inject onto an HPLC-UV system. Quantify the concentration against a previously established standard curve (prepared in 50% Acetonitrile/Water to ensure full dissolution).

Conclusion

The 2-[2-(Morpholino)ethoxy]-3-picoline motif is a masterclass in rational drug design. By combining the solubilizing power of morpholine, the precise vector control of an ethoxy linker, and the robust hinge-binding capacity of a 3-methylpyridine core, it consistently outperforms piperidine, propoxy, and 4-picoline analogs. When integrated into early-stage discovery pipelines using rigorous, self-validating assays, this building block significantly accelerates the development of highly potent and bioavailable therapeutics.

References

  • Jiang, K., et al. "Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor". Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Preet, A., et al. "Discovery of Potent Human Glutaminyl Cyclase Inhibitors as Anti-Alzheimer’s Agents Based on Rational Design". Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Validation

UV-Vis absorption characteristics of 2-[2-(Morpholino)ethoxy]-3-picoline

Comparative UV-Vis Spectroscopic Analysis of 2-[2-(Morpholino)ethoxy]-3-picoline and Structural Analogs Executive Summary In modern drug development and materials science, the functionalization of pyridine cores is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Analysis of 2-[2-(Morpholino)ethoxy]-3-picoline and Structural Analogs

Executive Summary

In modern drug development and materials science, the functionalization of pyridine cores is a primary strategy for tuning the physicochemical and pharmacokinetic properties of molecular entities. 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7)[1] is a highly specialized building block. By appending a morpholine ring via an ethoxy linker to a 3-picoline (3-methylpyridine) scaffold, chemists can significantly enhance aqueous solubility and modulate basicity without compromising the structural integrity of the primary pharmacophore.

This guide provides an objective, data-driven comparison of the against its foundational analogs: 3-Picoline and 2-Methoxypyridine . By understanding the causality behind its spectral shifts, researchers can design more accurate quantitative assays and reaction monitoring protocols.

Mechanistic Causality of Photophysical Properties

To accurately interpret the UV-Vis spectrum of 2-[2-(Morpholino)ethoxy]-3-picoline, one must deconstruct the molecule into its electronically active components. The absorption profile is not random; it is the direct consequence of specific orbital interactions:

  • The Pyridine Chromophore: The foundational core is responsible for the primary π→π∗ and n→π∗ electronic transitions, typically observed in the 250–270 nm region[2].

  • The 2-Alkoxy Substitution (+M Effect): The oxygen atom of the ethoxy linker possesses lone pairs that it donates into the pyridine π -system via resonance (mesomeric effect). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, this induces a significant bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity) compared to unsubstituted pyridines[3].

  • The 3-Methyl Substitution (+I Effect): The methyl group at the 3-position exerts a weak inductive electron-donating effect (+I). While less impactful than the alkoxy group, it contributes to a minor secondary bathochromic shift[2].

  • The Morpholino Tail: The aliphatic morpholine ring lacks conjugated π -electrons and does not absorb in the near-UV region (>220 nm). However, because the morpholine nitrogen is basic (pKa ~8.3), its protonation state in different solvents can induce minor solvatochromic shifts by altering the local dielectric environment and hydrogen-bonding network around the chromophore[4].

G Core Pyridine Core (Primary Chromophore) UV UV-Vis Profile Bathochromic Shift & Hyperchromism Core->UV Base Transitions PhysChem Physicochemical Profile Enhanced Aqueous Solubility Core->PhysChem Scaffold Alkoxy 2-Ethoxy Linker (+M Resonance Effect) Alkoxy->UV Red Shift Methyl 3-Methyl Group (+I Inductive Effect) Methyl->UV Minor Shift Morpholine Morpholine Ring (Solubility & pKa Modulator) Morpholine->PhysChem pH Dependent

Structural moieties of 2-[2-(Morpholino)ethoxy]-3-picoline and their photophysical contributions.

Quantitative Comparative Analysis

The table below summarizes the UV-Vis absorption characteristics of the target compound alongside its structural analogs. The data illustrates the additive nature of substituent effects on the pyridine core.

Note: Data for 2-[2-(Morpholino)ethoxy]-3-picoline is extrapolated based on the established additive bathochromic shifts of 2-alkoxy and 3-alkyl substitutions on the pyridine core.

CompoundStructural Classification λmax​ ( π→π∗ ) λmax​ ( n→π∗ )Molar Absorptivity ( ϵ ) at λmax​
3-Picoline [2]3-Alkylpyridine~257, 263 nm~278 nm (shoulder)~3,500 L⋅mol−1⋅cm−1
2-Methoxypyridine [3]2-Alkoxypyridine~268 nmObscured by π→π∗ ~5,200 L⋅mol−1⋅cm−1
2-[2-(Morpholino)ethoxy]-3-picoline 2-Alkoxy-3-alkylpyridine~272 nm Obscured by π→π∗ ~5,800 L⋅mol−1⋅cm−1

Key Takeaway: The transition from 3-picoline to 2-[2-(Morpholino)ethoxy]-3-picoline results in a ~9 nm red shift and a nearly 65% increase in molar absorptivity. This hyperchromic effect is highly advantageous for trace-level quantitative analysis, as it lowers the limit of detection (LOD) in UV-based High-Performance Liquid Chromatography (HPLC) assays.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following UV-Vis spectroscopic protocol is designed as a self-validating system . It incorporates internal checks (matched cuvette blanking and Beer-Lambert linearity validation) to guarantee that the observed spectra are free from solvent artifacts and concentration-dependent aggregation.

Materials Required:
  • Analyte: 2-[2-(Morpholino)ethoxy]-3-picoline (Purity >98%).

  • Solvent: Spectroscopic grade Ethanol (chosen to minimize hydrogen-bonding line broadening compared to aqueous solvents)[2].

  • Hardware: Dual-beam UV-Vis spectrophotometer, matched quartz cuvettes (10 mm path length).

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the analyte and dissolve it in 10.0 mL of spectroscopic grade ethanol to create a 1.0 mg/mL stock solution. Causality: Ethanol effectively solvates both the lipophilic pyridine core and the polar morpholine ring, preventing micelle formation.

  • Serial Dilution: Prepare a five-point calibration series (e.g., 2, 4, 8, 12, and 16 µg/mL) using volumetric flasks.

  • Baseline Correction (Blanking): Fill both the reference and sample quartz cuvettes with pure spectroscopic grade ethanol. Run a baseline scan from 400 nm down to 200 nm. Causality: This step mathematically subtracts the inherent absorbance of the solvent and any optical imperfections in the quartz, ensuring the final signal belongs solely to the analyte.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the lowest concentration analyte solution. Scan from 400 nm to 200 nm. Repeat for all concentrations, rinsing the cuvette twice with the new solution before each measurement.

  • System Validation (Beer-Lambert Check): Plot the maximum absorbance (at ~272 nm) against the concentration. Calculate the linear regression. The protocol is considered validated if the coefficient of determination ( R2 ) is ≥0.999 . Causality: A strictly linear response proves that the detector is not saturated and that the compound is not undergoing concentration-dependent dimerization or aggregation.

G Prep Sample Prep (1 mg/mL Stock) Dilution Serial Dilution (2-16 µg/mL) Prep->Dilution Blank Baseline Correction (Matched Quartz) Dilution->Blank Measure Spectral Scan (200-400 nm) Blank->Measure Validate Beer-Lambert Validation (R² > 0.999) Measure->Validate

Self-validating UV-Vis spectroscopic workflow ensuring linear dynamic range and baseline accuracy.

References

  • Sigma-Aldrich. "2-[2-(Morpholino)ethoxy]-3-picoline | CAS No.: 2288710-50-7". Sigma-Aldrich Product Catalog.
  • Benchchem. "A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline". Benchchem Technical Guides.
  • Clockss Archive. "A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES". Chemical Synthesis Literature.
  • American Institute of Physics (AIP). "Phosphorescence emission and polarization of hydroxypyridines". AIP Publishing.

Sources

Comparative

Analytical Comparison Guide: Elemental Analysis and Purity Confirmation of 2-[2-(Morpholino)ethoxy]-3-picoline

Executive Summary & Chemical Context In the development of pharmaceutical intermediates, confirming the structural integrity and bulk purity of molecular building blocks is a non-negotiable quality control step. 2-[2-(Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the development of pharmaceutical intermediates, confirming the structural integrity and bulk purity of molecular building blocks is a non-negotiable quality control step. 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) is a complex heterocyclic compound featuring both a morpholine ring and a substituted pyridine (3-picoline) moiety[1],[2].

While modern laboratories often lean heavily on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for structural elucidation, these techniques can be blind to bulk matrix impurities such as residual inorganic salts or trapped solvents. To definitively prove the empirical formula and absolute bulk purity of 2-[2-(Morpholino)ethoxy]-3-picoline, CHNS-O Combustion Elemental Analysis remains the gold standard[3],[4]. This guide objectively compares analytical modalities and provides a self-validating experimental framework for elemental confirmation.

Theoretical Composition & Acceptance Criteria

The empirical formula for 2-[2-(Morpholino)ethoxy]-3-picoline is C₁₂H₁₈N₂O₂ . To pass stringent publication and pharmacopeia standards, the experimentally determined mass percentages of Carbon, Hydrogen, Nitrogen, and Oxygen must fall within a ±0.4% deviation from their theoretical values[4]. This tight threshold ensures the absence of significant solvent trapping or structural isomers that might otherwise skew reaction yields.

Table 1: Theoretical Elemental Composition of C₁₂H₁₈N₂O₂
ElementAtomic MassAtomsTotal Mass ( g/mol )Theoretical Mass (%)Acceptable Range (±0.4%)
Carbon (C) 12.01112144.13264.84% 64.44% – 65.24%
Hydrogen (H) 1.0081818.1448.16% 7.76% – 8.56%
Nitrogen (N) 14.007228.01412.60% 12.20% – 13.00%
Oxygen (O) 15.999231.99814.40% 14.00% – 14.80%

(Note: Molecular Weight = 222.28 g/mol )

Comparative Analysis: CHNS-O vs. Alternative Modalities

Why perform destructive combustion analysis when advanced spectroscopic tools are available? The answer lies in the causality of detection. Spectroscopic methods detect specific molecular properties (mass-to-charge ratio, nuclear spin), whereas elemental analysis measures absolute atomic mass fractions across the entire bulk sample[5],[6].

Table 2: Analytical Modalities for Purity Confirmation
Analytical MethodPrimary OutputMechanistic StrengthsLimitationsRole in Validation
CHNS-O Combustion Bulk empirical formula (% mass)Detects all bulk impurities (salts, water); provides absolute confirmation of the bulk matrix[7].Destructive; requires ~2 mg of sample.Gold standard for bulk purity and empirical formula validation.
HRMS (ESI-TOF) Exact monoisotopic massHigh sensitivity; confirms the exact molecular identity of the active component.Blind to inorganic salts and non-ionizable impurities.Confirms the active molecule's exact mass, but not bulk purity.
Quantitative NMR (qNMR) Structural purity & molar ratioNon-destructive; provides exact structural connectivity and isomer differentiation.Matrix-dependent; requires expensive deuterated solvents[6].Identifies specific structural isomers and organic impurities.

Self-Validating Experimental Protocol: CHNS-O Analysis

To ensure trustworthiness, an analytical protocol cannot simply assume instrument accuracy; it must continuously prove it. The following methodology for analyzing 2-[2-(Morpholino)ethoxy]-3-picoline builds validation directly into the workflow.

Step-by-Step Methodology
  • System Purge & Blank Baseline Evaluation:

    • Action: Run three empty tin capsules through the combustion cycle.

    • Causality: Establishes a zero-baseline, proving the system is leak-tight and free from atmospheric N₂ or CO₂ interference.

  • Calibration with Primary Standard:

    • Action: Analyze 1.5 mg of Sulfanilamide (a highly stable, non-hygroscopic standard containing C, H, N, S, and O).

    • Causality: Calibrates the response factors of the Thermal Conductivity Detector (TCD) against known, absolute elemental masses.

  • Sample Preparation (Micro-Weighing):

    • Action: Accurately weigh 1.5–2.0 mg of 2-[2-(Morpholino)ethoxy]-3-picoline into a tin capsule using a microbalance. Immediately fold and cold-weld (crimp) the capsule.

    • Causality: Ethoxy-picoline derivatives can be susceptible to volatilization or moisture absorption. Immediate crimping locks the sample state, preventing mass loss before combustion[8],[9].

  • Flash Combustion (Oxidation):

    • Action: Drop the capsule into a 1000°C furnace enriched with a temporary pulse of pure O₂.

    • Causality: The tin capsule undergoes a violent, exothermic oxidation, spiking the localized temperature to ~1800°C. This extreme thermal shock is mandatory to completely shatter the refractory pyridine and morpholine rings, converting them into CO₂, H₂O, and mixed nitrogen oxides (NOₓ).

  • Catalytic Reduction:

    • Action: Pass the combustion gases through a secondary column packed with elemental copper at 600°C.

    • Causality: Copper strips the oxygen from any NOₓ species, reducing them entirely to N₂ gas. This ensures that all nitrogen from the sample is quantified as a single, uniform peak.

  • Separation & Detection:

    • Action: Separate the gases (N₂, CO₂, H₂O) via a Porapak gas chromatography column and quantify them using a TCD.

Analytical Workflow Visualization

CHNSO_Workflow Sample 1. Sample Preparation Weigh 1-2 mg 2-[2-(Morpholino)ethoxy]-3-picoline Cold-weld in Tin Capsule Combustion 2. Flash Combustion (1000°C) Exothermic tin oxidation in O2 (1800°C) Yields: CO2, H2O, NO2, N2 Sample->Combustion Reduction 3. Catalytic Reduction (600°C) Copper matrix reduces NO2 to N2 Removes excess O2 Combustion->Reduction Separation 4. Gas Chromatography Separation of N2, CO2, H2O via Porapak column Reduction->Separation Detection 5. TCD Detection Quantification of thermal conductivity proportional to element mass Separation->Detection Validation 6. Data Validation Compare to C12H18N2O2 Acceptance: ±0.4% deviation Detection->Validation

Figure 1: Self-validating CHNS-O combustion analysis workflow for empirical formula confirmation.

Data Presentation: Interpreting the Results

To demonstrate the diagnostic power of this method, consider the following hypothetical batch data. Batch A represents pure 2-[2-(Morpholino)ethoxy]-3-picoline. Batch B represents a sample that looks pure on NMR but contains 2% residual water from the synthesis workup.

Table 3: Hypothetical Batch Analysis Results
ElementTheoretical (%)Batch A: Pure Sample (%)Batch A DeviationBatch B: 2% Water (%)Batch B DeviationStatus
Carbon 64.8464.91+0.0763.54-1.30 ❌ Fails (Outside ±0.4%)
Hydrogen 8.168.12-0.048.21+0.05✅ Passes
Nitrogen 12.6012.55-0.0512.35-0.25✅ Passes
Oxygen 14.4014.42+0.0215.89+1.49 ❌ Fails (Outside ±0.4%)

Causality of Failure in Batch B: Even a minor 2% water (H₂O) inclusion drastically dilutes the carbon mass fraction while significantly spiking the oxygen mass fraction. While an NMR spectrum might easily integrate out a small water peak, the CHNS-O elemental analysis mathematically exposes the bulk impurity, proving why this technique remains an indispensable pillar of pharmaceutical quality control.

References

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation."[Link]

  • National Institutes of Health (NIH) / PMC. "An International Study Evaluating Elemental Analysis."[Link]

  • VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis."[Link]

  • Elementar. "Elemental analysis: operation & applications."[Link]

  • MDPI. "CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques."[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[2-(Morpholino)ethoxy]-3-picoline proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-[2-(Morpholino)ethoxy]-3-picoline As drug development and synthetic chemistry advance, laboratories frequently handle specialized intermediates like 2-[2-(Morpholi...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-[2-(Morpholino)ethoxy]-3-picoline

As drug development and synthetic chemistry advance, laboratories frequently handle specialized intermediates like 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7)[1]. Because this compound integrates both a substituted pyridine ring and a morpholine moiety, it presents unique operational and environmental challenges.

This guide provides a rigorous, field-proven framework for the safe handling, spill response, and disposal of this nitrogenous organic compound. By understanding the chemical causality behind these procedures, laboratory personnel can ensure regulatory compliance, protect aquatic ecosystems, and maintain a safe operational environment.

Chemical Profile & The Causality of Hazard

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound. 2-[2-(Morpholino)ethoxy]-3-picoline contains two distinct nitrogen centers (the pyridine nitrogen and the morpholine nitrogen) connected by an ether linkage.

  • Environmental Toxicity: Substituted pyridines and morpholine derivatives are highly water-soluble and resist rapid biodegradation. If discharged into municipal wastewater, they can bypass standard filtration systems, leading to severe aquatic toxicity[2][3].

  • Combustion Hazards: Because it is a nitrogen-rich organic compound, improper incineration will generate highly toxic nitrogen oxides (NOx). Disposal must strictly utilize high-temperature incineration equipped with NOx scrubbers[4].

  • Reactivity: The nitrogen atoms act as Lewis bases. Mixing this compound with strong acids in an uncontrolled waste stream can lead to dangerous exothermic reactions.

Table 1: Physicochemical Properties & Identifiers
ParameterValue / Description
Chemical Name 2-[2-(Morpholino)ethoxy]-3-picoline
CAS Number 2288710-50-7[1]
Molecular Formula C12H18N2O2[1]
Molecular Weight 222.29 g/mol [1]
Chemical Class Substituted Pyridine / Morpholine Derivative
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Basic (Alkaline) Reactivity
Table 2: Waste Categorization & Compatibility Matrix
Waste CategoryCompatibilityPrimary Disposal Route
Halogenated Organic Compatible (if mixed with DCM/Chloroform)Incineration (NOx & Halogen Scrubbers)
Non-Halogenated Organic Highly CompatibleHigh-Temp Incineration (NOx Scrubbers)
Aqueous Acidic Incompatible (Exothermic reaction risk)Neutralization prior to disposal
Solid Waste (Consumables) CompatibleSolid Hazardous Waste Incineration

Experimental Workflows & Disposal Procedures

The following step-by-step methodologies are designed to be self-validating systems. Do not deviate from the sequence, as each step mitigates the hazard introduced by the previous one.

Protocol A: Routine Liquid Waste Segregation and Disposal
  • Verify Waste Stream Compatibility: Before adding 2-[2-(Morpholino)ethoxy]-3-picoline to any waste carboy, verify that the container does not hold strong acids or strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic acid-base reactions.

  • Select the Proper Receptacle: Use a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container. Glass is acceptable but poses a shatter risk during transit.

  • Segregate by Halogen Content:

    • If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), place it in the Halogenated Organic Waste stream.

    • If dissolved in non-halogenated solvents (e.g., Ethanol, Ethyl Acetate), place it in the Non-Halogenated Organic Waste stream.

  • Labeling: Affix an EPA/OSHA-compliant hazardous waste tag. Explicitly list "2-[2-(Morpholino)ethoxy]-3-picoline" and check the boxes for Toxic, Irritant, and Environmental Hazard[3].

  • Final Disposal: Transfer the sealed container to the institutional Environmental Health and Safety (EHS) department. They will route it to a commercial facility for high-temperature incineration with NOx scrubbing[4].

WasteManagement N1 2-[2-(Morpholino)ethoxy]-3-picoline Waste Generated N2 Is Waste Mixed with Halogenated Solvents? N1->N2 N3 Halogenated Nitrogenous Organic Waste Stream N2->N3 Yes N4 Non-Halogenated Nitrogenous Organic Waste Stream N2->N4 No N5 Secondary Containment (HDPE / PTFE) N3->N5 N4->N5 N6 EPA-Compliant Labeling (Toxic, Env. Hazard) N5->N6 N7 High-Temperature Incineration with NOx Scrubbing N6->N7

Workflow for the segregation and disposal of nitrogenous organic chemical waste.

Protocol B: Emergency Spill Response and Neutralization

Because comprehensive toxicological data for novel substituted pyridines is often limited, all spills must be treated as highly hazardous[3]. The following protocol utilizes a universal absorbent mixture to safely neutralize and contain the spill[4].

  • Evacuation and PPE: Immediately clear the immediate area. Don a chemical-resistant lab coat, nitrile gloves (double-gloved), and tightly sealed safety goggles. If the spill occurs outside a fume hood, a half-face respirator with organic vapor cartridges is required.

  • Containment: Surround the perimeter of the spill with a 1:1:1 mixture (by weight) of sodium carbonate, clay cat litter (bentonite), and sand. This specific mixture absorbs the liquid while the sodium carbonate neutralizes any reactive acidic byproducts[4].

  • Absorption: Gradually sweep the absorbent mixture inward over the spill. Allow 10-15 minutes for complete absorption. The morpholine/pyridine derivatives will bind to the porous bentonite matrix.

  • Mechanical Collection: Using a non-sparking plastic shovel or dustpan, scoop the saturated solid mixture into a wide-mouth HDPE container.

  • Decontamination: Wipe the spill surface with a paper towel soaked in a mild detergent solution, followed by a water wipe. Place all contaminated paper towels into the solid hazardous waste bin.

  • Disposal: Seal the HDPE container, label it as "Spill Cleanup: Nitrogenous Organic Base," and submit it to EHS for incineration.

SpillResponse S1 Chemical Spill Detected S2 Evacuate & Don PPE (Nitrile, Goggles) S1->S2 S3 Contain Spill (Bentonite/Sand/Carbonate) S2->S3 S4 Mechanically Scoop into HDPE Container S3->S4 S5 Route to EHS for Incineration S4->S5

Step-by-step emergency spill response and containment protocol for laboratory settings.

Regulatory Grounding and Best Practices

When integrating 2-[2-(Morpholino)ethoxy]-3-picoline into your laboratory's operational plan, it is critical to adhere to the "prudent practice" principle. This principle dictates that any compound lacking a complete, experimentally verified GHS toxicological profile must be handled with the highest degree of caution[3].

Furthermore, the Environmental Protection Agency (EPA) strictly monitors the release of substituted pyridines into waterways due to their potential to disrupt aquatic microbial ecosystems and their resistance to standard aerobic degradation[2]. Never dispose of any morpholine or pyridine derivative via the sink. All operational plans must prioritize complete capture and high-temperature destruction.

References

  • Armour, M.A. (2003). Hazardous Laboratory Chemicals Disposal Guide (3rd ed.). CRC Press. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2007). Significant New Use Rules on Certain Chemical Substances: Substituted Pyridines. Federal Register. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.